molecular formula C7H7Br2N B2964119 4,5-Dibromo-2-methylaniline CAS No. 102170-00-3

4,5-Dibromo-2-methylaniline

Cat. No.: B2964119
CAS No.: 102170-00-3
M. Wt: 264.948
InChI Key: GLTYHLAHYRPDMM-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methylaniline is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.948. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dibromo-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTYHLAHYRPDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,5-Dibromo-o-toluidine chemical structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 4,5-Dibromo-o-toluidine (systematically 4,5-Dibromo-2-methylaniline ). This document is structured for researchers and drug development professionals, focusing on structural validation, synthetic pathways, and handling protocols.

Chemical Identity & Structural Analysis

Executive Summary

4,5-Dibromo-o-toluidine (CAS: 102170-00-3) is a halogenated aromatic amine intermediate used primarily in the synthesis of complex agrochemicals, dyes, and pharmaceutical active ingredients (APIs).[1][2][3] Its structural uniqueness lies in the contiguous substitution pattern (positions 4 and 5) of bromine atoms relative to the ortho-methylaniline core, creating a highly functionalized scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[3]

Chemical Identity & Nomenclature

The compound is an aniline derivative where the amino group directs the parent numbering.[3]

ParameterDetail
IUPAC Name 4,5-Dibromo-2-methylaniline
Common Name 4,5-Dibromo-o-toluidine
CAS Number 102170-00-3
Molecular Formula C

H

Br

N
Molecular Weight 264.95 g/mol
SMILES CC1=CC(Br)=C(Br)C=C1N
InChI Key Derived from structure:[3][4] PCHYYOCUCGCSBU-UHFFFAOYSA-N (Analogous)
Structural Visualization

The following diagram illustrates the precise regiochemistry. Note the steric crowding between the bromine atoms at positions 4 and 5, and the electronic influence of the electron-donating amino group at position 1 and the methyl group at position 2.[3]

ChemicalStructure Figure 1: 4,5-Dibromo-2-methylaniline Structural Connectivity C1 C1 C2 C2 C1->C2 ar N1 NH2 C1->N1 Pos 1 C3 C3 C2->C3 ar Me CH3 C2->Me Pos 2 C4 C4 C3->C4 ar C5 C5 C4->C5 ar Br4 Br C4->Br4 Pos 4 C6 C6 C5->C6 ar Br5 Br C5->Br5 Pos 5 C6->C1 ar

Physicochemical Properties

The presence of two bromine atoms significantly increases lipophilicity compared to the parent o-toluidine, affecting solubility and bioavailability in biological systems.[3]

PropertyValue (Experimental/Predicted)
Physical State Off-white to pale brown crystalline solid
Melting Point Approx. 57–65 °C (Analogous isomer range)
Boiling Point >280 °C (Predicted at 760 mmHg)
LogP (Octanol/Water) ~3.7 (Predicted)
pKa (Conjugate Acid) ~3.5 (Reduced basicity due to electron-withdrawing Br)
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 1 (Amino group)
Synthesis & Manufacturing Protocol

Direct bromination of o-toluidine typically yields the 4,6-dibromo isomer due to the strong ortho/para directing effects of the amino group.[3] Therefore, to achieve the 4,5-substitution pattern, a rational synthesis strategy involving nitration of 3,4-dibromotoluene is required.[3]

Synthetic Pathway Rationale
  • Starting Material: 3,4-Dibromotoluene (CAS 60956-23-2).[3]

  • Regioselectivity: The methyl group directs ortho/para.[3] The bromine atoms are weakly deactivating but ortho/para directing.[3]

    • Position 6 is ortho to the Methyl group and less sterically hindered than position 2 (which is flanked by Methyl and Br).[3]

    • Nitration predominantly occurs at Position 6.[3]

  • Reduction: The resulting nitro group is reduced to an amine to yield the final product.[3]

Step-by-Step Protocol

Step 1: Nitration of 3,4-Dibromotoluene

  • Reagents: HNO

    
     (fuming), H
    
    
    
    SO
    
    
    (conc).[3][5]
  • Procedure:

    • Dissolve 3,4-dibromotoluene in concentrated H

      
      SO
      
      
      
      at 0°C.
    • Dropwise add a mixture of HNO

      
      /H
      
      
      
      SO
      
      
      while maintaining temperature <10°C to prevent polynitration.
    • Stir for 2 hours at ambient temperature.

    • Quench over crushed ice. Filter the yellow precipitate (1-methyl-3,4-dibromo-6-nitrobenzene).[3]

    • Critical Control: Monitor regioisomers via GC-MS. Position 2 isomer is the primary impurity.[3]

Step 2: Reduction to Aniline

  • Reagents: Iron powder (Fe), HCl (aq), Ethanol (solvent).[3]

  • Procedure:

    • Suspend the nitro intermediate in ethanol/water (4:1).[3]

    • Add Fe powder (3-4 eq) and catalytic HCl. Reflux for 4 hours.

    • Neutralize with Na

      
      CO
      
      
      
      and filter hot to remove iron oxides.[3]
    • Concentrate filtrate and recrystallize from ethanol/hexane.[3]

SynthesisPath Figure 2: Synthetic Workflow for 4,5-Dibromo-o-toluidine Start 3,4-Dibromotoluene (CAS 60956-23-2) Intermed 1-Methyl-3,4-dibromo-6-nitrobenzene (Major Isomer) Start->Intermed Electrophilic Subst. (Ortho to Methyl) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Start Product 4,5-Dibromo-2-methylaniline (Target) Intermed->Product Nitro Reduction Reagent2 Fe / HCl or H2/Pd (Reduction) Reagent2->Intermed

Applications in Research & Development

This compound serves as a critical "scaffold building block" in medicinal chemistry.[3][6]

  • Cross-Coupling Substrate: The bromine atoms at C4 and C5 have different reactivities due to electronic effects.[3] C4 is para to the amino group (strongly activated), while C5 is meta.[3] This allows for regioselective Suzuki couplings , enabling the sequential addition of different aryl groups.

  • Heterocycle Synthesis: Precursor for benzimidazoles and indoles via cyclization involving the adjacent amine and bromine positions.[3]

  • Dye Manufacturing: Used as a diazo component in the synthesis of azo dyes requiring high lightfastness.[3]

Safety & Handling (HSE)

Warning: This compound is an aromatic amine and organobromide.[3] Strict safety protocols are mandatory.[3]

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

    • STOT-RE: Potential damage to organs (blood/liver) through prolonged exposure (methemoglobinemia risk).[3]

    • Eye/Skin: Causes serious eye irritation and skin sensitization.[3]

  • PPE Requirements: Nitrile gloves (double-gloving recommended), P3 respirator or fume hood operation, and safety goggles.[3]

  • Spill Management: Do not wash into drains.[3] Adsorb with inert material and incinerate as hazardous chemical waste.[3]

References
  • National Institutes of Health (PubChem). (2024).[3] 2-Methylaniline (o-Toluidine) Parent Structure Data. Retrieved from [Link][3]

  • Master Organic Chemistry. (2018). Nitration of Aromatic Compounds: Mechanism and Regioselectivity. Retrieved from [Link]

Sources

A Technical Guide to Brominated Methylanilines: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of brominated methylaniline derivatives, crucial building blocks in the fields of pharmaceutical and agrochemical development. We will delve into their chemical identity, synthesis protocols, and key applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Navigating the Isomers of Brominated Methylanilines

The precise placement of bromine and methyl groups on the aniline ring is critical to the chemical properties and reactivity of these compounds. Initial inquiries often lead to a family of closely related isomers. This guide will focus on several key examples to illustrate their synthesis and utility.

The introduction of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Bromine substitution can influence a compound's bioactivity and metabolic stability.[1][2]

Core Compounds: Identification and Key Properties

A clear identification of the specific isomer is paramount for successful research and development. The following table summarizes the key identifiers for several common brominated methylaniline isomers.

Common NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-2-methylaniline4-Bromo-2-methylaniline583-75-5C₇H₈BrN186.05
2,5-Dibromo-4-methylaniline2,5-dibromo-4-methylaniline140373-62-2C₇H₇Br₂N264.94
3,5-Dibromo-2-methylaniline3,5-dibromo-2-methylaniline67365-47-3C₇H₇Br₂N264.94
2,6-Dibromo-4-methylaniline2,6-dibromo-4-methylaniline6968-24-7C₇H₇Br₂N264.945

Synthesis and Mechanistic Insights

The synthesis of brominated methylanilines typically involves electrophilic aromatic substitution. The amino group of the aniline is a strong activating group, which can sometimes lead to over-bromination.[3] Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial for selective synthesis.[3]

A common synthetic route for 4-bromo-2-methylaniline involves a three-step process starting from 2-methylaniline (o-toluidine).[4] This method employs a protection-bromination-deprotection strategy to ensure regioselectivity.

Generalized Synthesis Workflow

cluster_protection Step 1: Amine Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Hydrolysis (Deprotection) A 2-Methylaniline B N-(2-methylphenyl)acetamide A->B Acetic Anhydride C N-(4-bromo-2-methylphenyl)acetamide B->C Brominating Agent D 4-Bromo-2-methylaniline C->D Acid Hydrolysis

Caption: A generalized workflow for the synthesis of 4-bromo-2-methylaniline.

Experimental Protocol: Synthesis of 4-Bromo-2-methylaniline

The following protocol is a generalized procedure based on established chemical principles for the synthesis of 4-bromo-2-methylaniline.

Step 1: Protection of the Amine Group

  • To a solution of 2-methylaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride.

  • Stir the mixture at room temperature to form N-(2-methylphenyl)acetamide.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(2-methylphenyl)acetamide.

Step 2: Bromination

  • Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a brominating agent (e.g., bromine in acetic acid) dropwise while maintaining the low temperature.

  • Stir the reaction mixture until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by adding a solution of sodium bisulfite.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(4-bromo-2-methylphenyl)acetamide.

Step 3: Deprotection (Hydrolysis)

  • Reflux the N-(4-bromo-2-methylphenyl)acetamide with an aqueous acid solution (e.g., hydrochloric acid).[4]

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to a pH of 8-10.[4]

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, 4-bromo-2-methylaniline.

Applications in Research and Development

Brominated anilines are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5]

Agrochemicals

4-Bromo-2-methylaniline serves as a key intermediate in the synthesis of advanced pesticides, herbicides, and fungicides.[5][6] Its chemical structure allows for the creation of bioactive molecules crucial for modern agriculture.[6]

Pharmaceuticals

Substituted anilines are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1] They have been investigated for various therapeutic areas, including:

  • Anticancer Agents: Many aniline derivatives have been synthesized and evaluated for their potential as anticancer drugs.[1]

  • Enzyme Inhibitors: The structure of substituted anilines can be tailored to fit into the active sites of enzymes, leading to their inhibition.[1]

For instance, 5-Bromo-4-fluoro-2-methylaniline is a key component in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[7]

Safety and Handling

4-Bromo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The brominated methylanilines represent a class of valuable chemical intermediates with significant applications in the life sciences. A thorough understanding of their specific isomers, synthetic routes, and handling requirements is essential for their effective and safe utilization in research and development. The methodologies and insights provided in this guide aim to equip researchers with the foundational knowledge to leverage these compounds in the creation of novel and impactful molecules.

References

  • PubChem. (n.d.). 3,5-Dibromo-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dibromo-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Leveraging 4-Bromo-2-methylaniline (CAS 583-75-5) in Agrochemical Innovation. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dibromo-4-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Tejapharm. Retrieved from [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. Retrieved from [Link]

Sources

4,5-Dibromo-2-methylaniline PubChem CID 102170-00-3 data

[1][2][3]

Executive Summary

4,5-Dibromo-2-methylaniline (CAS 102170-00-3) is a highly specialized halogenated aniline intermediate.[1] Unlike its more common isomers (e.g., 2,4-dibromo or 4-bromo-2-methylaniline), this compound features a specific substitution pattern where bromine atoms occupy the para and meta positions relative to the amino group, while a methyl group occupies the ortho position. This unique arrangement makes it a critical scaffold for constructing sterically constrained kinase inhibitors and polycyclic heterocycles (e.g., indoles, quinoxalines) where regioselective cross-coupling is required.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

PropertyData
Chemical Name 4,5-Dibromo-2-methylaniline
Common Synonyms 4,5-Dibromo-o-toluidine; 4,5-Dibromo-2-aminotoluene
CAS Registry Number 102170-00-3
PubChem CID N/A (Note: CID 102170-00-3 in prompt refers to CAS)
Molecular Formula C₇H₇Br₂N
Molecular Weight 264.95 g/mol
SMILES CC1=CC(=C(C=C1N)Br)Br
Appearance Off-white to pale brown crystalline solid (Typical)
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc; Insoluble in water
Acidity (pKa) ~3.0–3.5 (Conjugate acid, predicted due to electron-withdrawing Br)

Synthetic Pathways & Mechanistic Insight[13]

The Regioselectivity Challenge

Direct bromination of 2-methylaniline (o-toluidine) is unsuitable for synthesizing the 4,5-dibromo isomer. The amino group (–NH₂) is a strong ortho/para director, while the methyl group is a weak ortho/para director.

  • Direct Bromination: Directs primarily to position 4 (para to NH₂) and position 6 (ortho to NH₂). Position 5 (meta to NH₂) is electronically deactivated and inaccessible via standard electrophilic aromatic substitution (EAS) on the aniline.

Validated Synthetic Route: Nitration-Reduction Strategy

To access the 4,5-substitution pattern, the synthesis must proceed via a precursor where the directing groups favor the desired positions, typically starting from 3,4-dibromotoluene .

Step 1: Regioselective Nitration

The precursor 3,4-dibromotoluene is nitrated.[2] The methyl group (activator) directs ortho (positions 2 and 6). The bromine at C3 directs ortho (position 2) and para (position 6). Position 6 is sterically less hindered than position 2 (flanked by Me and Br).

  • Reaction: 3,4-Dibromotoluene + HNO₃/H₂SO₄ → 3,4-Dibromo-6-nitrotoluene (Major Isomer).

Step 2: Chemoselective Reduction

The nitro group is reduced to an amine. Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation (cleaving the C-Br bonds). Therefore, a chemoselective metal-mediated reduction is required.

  • Reagents: Iron (Fe) powder / NH₄Cl (Bechamp reduction) or SnCl₂ / HCl.

  • Product: 3,4-Dibromo-6-aminotoluene.

  • Renumbering: According to IUPAC priority (Amine > Alkyl), the carbon attached to NH₂ becomes C1. The methyl group is at C2. The bromines fall at C4 and C5.[3]

  • Final Product: 4,5-Dibromo-2-methylaniline .

Synthesis Workflow Diagram

SynthesisStart3,4-Dibromotoluene(Starting Material)Reagent1HNO3 / H2SO4(Nitration)Start->Reagent1InterIntermediate:3,4-Dibromo-6-nitrotolueneReagent1->Inter Directs to C6(Ortho to Me)Reagent2Fe / NH4Cl(Chemoselective Reduction)Inter->Reagent2ProductTarget:4,5-Dibromo-2-methylanilineReagent2->Product Preserves C-Br bonds

Figure 1: Retrosynthetic logic and forward synthesis for 4,5-Dibromo-2-methylaniline, avoiding regioselective pitfalls of direct aniline bromination.

Experimental Protocol (Recommended)

Safety Note: Brominated aromatic amines can be toxic and potential mutagens. Handle in a fume hood with nitrile gloves.

Step 1: Preparation of 3,4-Dibromo-6-nitrotoluene

  • Charge a reaction vessel with 3,4-dibromotoluene (1.0 eq) and cool to 0°C.

  • Add concentrated H₂SO₄ (5.0 vol) followed by dropwise addition of fuming HNO₃ (1.1 eq), maintaining internal temperature <10°C.

  • Stir at 0–5°C for 2 hours, then warm to room temperature. Monitor by TLC/GC.

  • Quench: Pour onto crushed ice. Extract with dichloromethane (DCM).

  • Purification: The crude may contain the 2-nitro isomer. Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to isolate the 6-nitro isomer (major).

Step 2: Reduction to 4,5-Dibromo-2-methylaniline

  • Suspend 3,4-dibromotoluene-6-nitro intermediate (1.0 eq) in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

  • Heat to reflux (approx. 75–80°C) with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Adjust pH to >9 with saturated NaHCO₃ or NaOH.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Final Purification: Recrystallization from Hexanes/DCM or column chromatography.

Applications in Drug Discovery[9]

This scaffold is a "privileged structure" for accessing specific chemical space in kinase inhibitor design.

Differential Cross-Coupling (Suzuki/Buchwald)

The molecule possesses two chemically distinct bromine atoms:

  • C4-Br (Para to NH₂): The amino group is an Electron Donating Group (EDG). By resonance, it increases electron density at the para position (C4), making the C-Br bond more electron-rich.

  • C5-Br (Meta to NH₂): This position receives less electron density from the NH₂ group.

  • Reactivity Implication: In Palladium-catalyzed oxidative addition, electron-deficient aryl halides react faster. Therefore, the C5-Br is theoretically more reactive than the C4-Br, allowing for sequential functionalization.

Heterocycle Formation
  • Indole Synthesis: Reaction with internal alkynes or via Pd-catalyzed annulation.

  • Benzimidazoles: Nitration at C6 followed by reduction gives a diamine, precursor to benzimidazoles.

Reactivity Map

ReactivityCenter4,5-Dibromo-2-methylanilineSuzukiSuzuki-Miyaura Coupling(Site Selective)Center->SuzukiBuchwaldBuchwald-HartwigAminationCenter->Buchwald N-ArylationSandmeyerSandmeyer Reaction(Diazo replacement)Center->Sandmeyer Replace NH2 with I/Cl/CNSite5Functionalization at C5 (Meta)(Favored first due to electronics)Suzuki->Site5 Pd(0) preferenceSiteNN-Derivatization(Amides, Ureas)

Figure 2: Chemoselective derivatization logic. The electronic difference between C4 and C5 bromines enables sequential library generation.

Safety & Handling (HSE)

  • Hazard Classification: Acute Tox. 4 (Oral/Dermal/Inhalation); Skin Irrit. 2; Eye Irrit. 2.

  • Specific Hazard: Methemoglobinemia . Like many anilines, absorption can cause oxidation of hemoglobin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from light to prevent oxidation/darkening).

References

  • PubChem. Compound Summary for Related Isomers (2,5-Dibromo-4-methylaniline). (Used for physicochemical property inference). Available at: [Link]

  • Organic Syntheses. Diazotization and Sandmeyer Reactions of Toluidines. (Foundational methodology for aniline manipulation). Available at: [Link]

4,5-Dibromo-2-methylaniline safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

4,5-Dibromo-2-methylaniline (also known as 4,5-Dibromo-o-toluidine) is a halogenated aniline derivative utilized primarily as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural significance lies in the vicinal dibromide pattern at the 4 and 5 positions, which provides a unique handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate fused heterocyclic systems such as indoles and quinolines.

Unlike simple anilines, the presence of two bromine atoms significantly increases the compound's lipophilicity (LogP), altering its bioavailability and dermal absorption rates. This guide synthesizes critical safety data with practical handling protocols for research and scale-up environments.

Part 2: Chemical Identity & Physicochemical Profile

Systematic Name: 4,5-Dibromo-2-methylbenzenamine Synonyms: 4,5-Dibromo-o-toluidine; 2-Amino-4,5-dibromotoluene

PropertyValue / DescriptionNote
CAS Number 102170-00-3Verified Identifier
Molecular Formula C₇H₇Br₂N
Molecular Weight 264.95 g/mol Heavy halogen load
Physical State Solid (Crystalline powder)Off-white to pale brown
Melting Point 73–76 °C (Predicted)Low melting solid
Solubility DMSO, Chloroform, MethanolInsoluble in water
pKa (Conjugate Acid) ~2.5–3.0Less basic than aniline due to -I effect of Br
LogP ~3.2 (Predicted)High lipophilicity (Skin absorption risk)

Part 3: Hazard Identification & Toxicology

GHS Classification (Aligned with 29 CFR 1910.1200):

  • Acute Toxicity (Oral): Category 4 (H302)[1][2]

  • Acute Toxicity (Dermal): Category 4 (H312)[1]

  • Acute Toxicity (Inhalation): Category 4 (H332)[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

Toxicological Mechanism:

  • Methemoglobinemia: Like all aniline derivatives, this compound can undergo N-hydroxylation in the liver (CYP450 mediated) to form N-hydroxy-4,5-dibromo-2-methylaniline. This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

  • Lipophilic Enhancement: The dibromo-substitution increases lipid solubility compared to unsubstituted aniline. This facilitates rapid transdermal transport, making skin contact a primary route of systemic toxicity.

Part 4: Synthesis & Reaction Workflow

To understand the impurities and handling requirements, one must understand the synthesis. The most reliable route minimizes oxidation by protecting the amine before halogenation.

Methodology:

  • Protection: o-Toluidine is acetylated to form N-(2-methylphenyl)acetamide.

  • Bromination: Controlled bromination (using Br₂ or NBS) introduces bromines at the para (4) and meta (5) positions relative to the amine. The acetamide group directs para, but steric and electronic factors allow for 4,5-substitution under specific conditions.

  • Deprotection: Acid hydrolysis removes the acetyl group to yield the final amine.

SynthesisWorkflow Start o-Toluidine (Starting Material) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(2-methylphenyl)acetamide (Protected) Step1->Inter1 Step2 Bromination (2.2 eq NBS, DMF) Inter1->Step2 Inter2 N-(4,5-dibromo-2-methylphenyl)acetamide Step2->Inter2 Step3 Hydrolysis (HCl/EtOH, Reflux) Inter2->Step3 Final 4,5-Dibromo-2-methylaniline (Target) Step3->Final

Figure 1: Synthetic pathway utilizing amine protection to prevent oxidation and control regioselectivity.

Part 5: Safe Handling & Storage Architecture

Containment Strategy
  • Engineering Controls: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Powder Handling: Use a static-dissipative balance enclosure if weighing <10 mg. For larger quantities, use a localized exhaust snorkel.

Personal Protective Equipment (PPE) Matrix
PPE ComponentMaterial SpecificationScientific Rationale
Gloves (Primary) Nitrile (Double gloving recommended)Standard nitrile offers good resistance to solid anilines.
Gloves (Solvent Work) Silver Shield / LaminateIf dissolved in DCM or Chloroform, nitrile is insufficient. Laminate prevents permeation of the carrier solvent.
Respiratory N95 (Solids) / P100 (if dusting)Prevents inhalation of particulates.
Body Protection Tyvek Lab CoatDisposable suits preferred to prevent contamination of reusable fabric lab coats.
Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Anilines oxidize (darken) upon air exposure.

  • Segregation: Store away from oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic decomposition.

Part 6: Emergency Response Protocols

Critical Note: Standard "Blue" skin appearance (Cyanosis) is a late sign of methemoglobinemia. Do not wait for cyanosis to seek medical aid if exposure is suspected.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Drench 15 mins 2. Discard Leather/Clothing 3. PEG-400 Swab (if avail) Skin->ActionSkin ActionEye 1. Rinse 15 mins 2. Remove Contacts 3. Ophthalmologist Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen (if trained) 3. Monitor Breathing Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Suspect Methemoglobinemia ActionSkin->Medical ActionEye->Medical ActionInhal->Medical Treatment Antidote: Methylene Blue (Clinical Decision Only) Medical->Treatment

Figure 2: Decision tree for emergency response, highlighting specific aniline decontamination steps.

First Aid Specifics:
  • Skin: Use Polyethylene Glycol (PEG 400) or soapy water. Avoid alcohol , as it may increase transdermal absorption of the lipophilic bromo-aniline.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia outweighs the benefit. Rinse mouth and transport immediately.

Part 7: Disposal & Environmental Fate

  • Waste Stream: Halogenated Organic Waste.

  • Destruction: High-temperature incineration equipped with a scrubber. The combustion will generate Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx), necessitating acid gas scrubbing.

  • Ecological Impact: Very toxic to aquatic life with long-lasting effects.[2] Do not allow release into drains.[1][2] The bromine atoms make the ring resistant to rapid biodegradation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23462589 (Analog: 3,5-Dibromo-2-methylaniline). Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • Nevile, R. H. C., & Winther, A. (1881).[4] Derivatives of Toluene and Toluidine. Journal of the Chemical Society, Transactions.[4] (Historical basis for halogenated toluidine synthesis).

Sources

4,5-Dibromo-2-methylaniline toxicity and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4,5-Dibromo-2-methylaniline

Executive Summary

4,5-Dibromo-2-methylaniline (CAS: 102170-00-3) is a halogenated aromatic amine derivative frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] While specific toxicological data for this isomer is limited in public registries, its structural homology to 2,6-dibromo-4-methylaniline and other halogenated toluidines mandates a high-hazard handling approach.[1]

Critical Hazard Alert: Like many aniline derivatives, this compound poses a significant risk of methemoglobinemia upon exposure, leading to tissue hypoxia. It is also a potential skin sensitizer and irritant. All handling must occur within a controlled engineering environment (Class II Biosafety Cabinet or Chemical Fume Hood).

Chemical Identification & Physicochemical Profile

Understanding the physical state is the first line of defense in exposure prevention. As a halogenated amine, the compound is expected to be a solid powder at room temperature, increasing the risk of particulate inhalation.

PropertySpecificationNotes
Chemical Name 4,5-Dibromo-2-methylanilineSynonyms: 4,5-Dibromo-o-toluidine
CAS Number 102170-00-3Verified Identifier
Molecular Formula C₇H₇Br₂NMW: 264.95 g/mol
Physical State Solid (Crystalline Powder)Dust generation is a primary vector for exposure.[1]
Solubility DMSO, Methanol, ChloroformLow water solubility; lipophilic nature aids skin absorption.
Melting Point ~50–80°C (Predicted)Exact experimental value not standardized; analogs melt in this range.
Reactivity Light Sensitive; Air SensitiveStore under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

Toxicological Profile & Mechanism of Action

Note: Due to the absence of isomer-specific LD50 data, this profile utilizes Read-Across Toxicology based on structural analogs (2,6-Dibromo-4-methylaniline and 4-Bromo-2-methylaniline).[1]

Acute Toxicity Hazards
  • Oral/Inhalation: Classified as Acute Toxicity Category 4 (Harmful) . Ingestion or inhalation of dusts can lead to rapid systemic absorption.

  • Dermal: High lipophilicity facilitates transdermal absorption. Acute Toxicity Category 4 .

  • Local Effects: Causes Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) .

Mechanism of Toxicity: Methemoglobinemia

The most critical systemic threat is the oxidation of hemoglobin.

  • Metabolic Activation: Hepatic CYP450 enzymes N-hydroxylate the aniline moiety.[1]

  • Redox Cycling: The N-hydroxylamine metabolite oxidizes ferrous heme (Fe²⁺) to ferric heme (Fe³⁺).[1]

  • Hypoxia: Ferric heme (Methemoglobin) cannot bind oxygen, shifting the oxygen-dissociation curve to the left and causing functional anemia.

  • Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue, and in severe cases, coma or cardiac failure.

Risk Assessment & Control Strategy

To mitigate the risks of dust inhalation and dermal absorption, a strict Hierarchy of Controls must be implemented.

HierarchyOfControls Elimination Elimination/Substitution (Rarely possible in specific synthesis) Engineering Engineering Controls (Primary Barrier) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs & Training) Engineering->Admin Supported by FumeHood Chemical Fume Hood (Face velocity: 0.5 m/s) Engineering->FumeHood GloveBox Glove Box (For weighing >100mg) Engineering->GloveBox HEPA Local Exhaust with HEPA Engineering->HEPA PPE PPE (Last Line of Defense) Admin->PPE Enforced by Gloves Double Nitrile or Viton Gloves (Change every 30 mins) PPE->Gloves Resp P100/N95 Respirator (If outside hood) PPE->Resp Suit Tyvek Lab Coat PPE->Suit

Figure 1: Hierarchy of Controls emphasizing Engineering containment as the primary safety mechanism.[1]

Operational Protocols

Storage and Stability
  • Environment: Store in a cool, dry place (2–8°C recommended) away from light.

  • Atmosphere: Hygroscopic and oxidation-prone; store under Argon or Nitrogen .[1]

  • Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates, peroxides) and acids to prevent exothermic reactions or release of toxic bromide vapors.

Weighing and Solubilization

Objective: Prevent dust generation.

  • Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.

  • PPE: Double nitrile gloves (0.11 mm min. thickness) and safety goggles.

  • Technique:

    • Do not use a spatula that generates static.

    • Pre-weigh solvent in the receiving vial.

    • Transfer solid directly into the solvent to immediately suppress dust.

    • Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing from the hood.[1]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic, Halogenated).

  • Segregation: Do not mix with aqueous acid waste (risk of precipitation or reaction). Collect in a dedicated "Halogenated Organic" waste stream.

  • Deactivation: For small spills, treat with dilute acetic acid followed by absorption on vermiculite, but professional incineration is the only validated disposal method.

Emergency Response Procedures

In the event of exposure, immediate action is required to prevent the progression of methemoglobinemia.

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation/Ingestion Type->Inhale Flush Flush 15+ mins (Safety Shower/Eyewash) Skin->Flush FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attention (Mention Methemoglobinemia) Flush->Medical FreshAir->Medical Antidote Methylene Blue Therapy (Clinical Decision) Medical->Antidote If Cyanosis Present

Figure 2: Emergency response logic flow prioritizing rapid decontamination and medical alert for methemoglobinemia.[1]

First Aid Specifics:
  • Skin: Wash with soap and water. Do not use ethanol (enhances absorption).

  • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Medical Note: Inform emergency responders of potential Methemoglobinemia . The antidote is typically Methylene Blue (1-2 mg/kg IV), but this must be administered by a physician.

References

  • BLD Pharm. (2025). Product Analysis: 4,5-Dibromo-2-methylaniline (CAS 102170-00-3).[1] Retrieved from

  • ChemicalBook. (2025). 4,5-Dibromo-2-methylaniline Properties and Suppliers. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dibromo-4-methylaniline (Structural Analog).[1] Retrieved from

  • Kaur, M., et al. (2021).[4][5][6] Synthesis and Characterization of 4-Amino-3,5-Dibromo-Toluene. Journal of Applied Pharmaceutical Sciences and Research.[4][6] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.[1] Retrieved from

Sources

Methodological & Application

Using 4,5-Dibromo-2-methylaniline in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Site-Selective Suzuki-Miyaura Coupling of 4,5-Dibromo-2-methylaniline

Part 1: Executive Summary & Chemical Rationale

4,5-Dibromo-2-methylaniline (CAS: 102170-00-3) is a high-value scaffold in drug discovery, particularly for kinase inhibitors and poly-functionalized biaryls. Its utility lies in the presence of two chemically distinct bromine atoms on an aniline core, offering the potential for site-selective diversification .

However, successful utilization requires navigating a complex reactivity landscape. Unlike symmetrical dibromoarenes, this substrate possesses an inherent electronic bias driven by the amino (-NH₂) and methyl (-CH₃) substituents.

The "Meta-First" Selectivity Rule

The core challenge is distinguishing between the bromine at C4 and the bromine at C5 .

  • C4-Br : Located para to the strongly electron-donating amino group (-NH₂). Resonance effects significantly increase electron density at this carbon, strengthening the C-Br bond and deactivating it toward oxidative addition.

  • C5-Br : Located meta to the amino group and para to the weakly donating methyl group. This position is relatively electron-deficient compared to C4.

Mechanistic Insight: In Palladium-catalyzed cross-coupling, the rate-determining step for aryl bromides is typically oxidative addition. Electron-deficient arenes undergo this step faster. Therefore, coupling occurs preferentially at the C5 position , followed by the C4 position.

Part 2: Experimental Protocols

Protocol A: Regioselective Mono-Arylation at C5

Objective: To introduce an aryl group exclusively at the C5 position while retaining the C4-bromide for future diversification.

Reagents & Stoichiometry:

Component Equiv. Role Recommended Reagent
Substrate 1.0 Electrophile 4,5-Dibromo-2-methylaniline
Boronic Acid 1.05 Nucleophile Aryl-B(OH)₂ (Electron-rich/neutral preferred)
Catalyst 0.03-0.05 Pd Source Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM
Base 2.0 Activator Na₂CO₃ (2M aqueous)

| Solvent | N/A | Medium | 1,4-Dioxane / Water (4:1 v/v) |

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 4,5-Dibromo-2-methylaniline (1.0 equiv) and the Aryl Boronic Acid (1.05 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%). Note: If the boronic acid is sterically hindered, switch to Pd(dppf)Cl₂.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent/Base: Inject degassed 1,4-Dioxane (0.2 M concentration relative to substrate) followed by 2M aqueous Na₂CO₃.

  • Reaction: Heat the mixture to 60–70 °C . Critical: Do not exceed 80 °C to prevent activation of the C4-bromide.

  • Monitoring: Monitor by HPLC/TLC after 4 hours. The mono-coupled product (C5) typically appears as the major peak.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • If significant bis-coupling (C4+C5) is observed, lower the temperature to 50 °C and reduce boronic acid to 0.95 equiv.

  • If no reaction occurs, ensure the reaction medium is strictly deoxygenated; free amines can oxidize Pd(0) to inactive Pd(II) species in the presence of air.

Protocol B: Sequential Bis-Arylation (Library Synthesis)

Objective: To synthesize non-symmetrical 4,5-diaryl-2-methylanilines in a one-pot or two-step sequence.

Workflow:

  • Step 1 (C5 Coupling): Follow Protocol A, but use 0.95 equiv of the first boronic acid (Ar¹-B(OH)₂) to ensure complete consumption of the boronate and prevent it from competing in the second step.

  • Intermediate Check: Verify consumption of Ar¹-B(OH)₂ via LCMS.

  • Step 2 (C4 Coupling):

    • Add the second boronic acid (Ar²-B(OH)₂, 1.5 equiv).

    • Add fresh catalyst (1-2 mol% Pd(OAc)₂ + SPhos or XPhos) if the first catalyst is deactivated.

    • Add additional base (1.0 equiv).

    • Increase temperature to 100–110 °C . The electron-rich C4 position requires higher energy for oxidative addition.

  • Reaction Time: Stir for 12–18 hours.

Part 3: Handling the Free Amine

The free amino group (-NH₂) can coordinate to Palladium, potentially poisoning the catalyst or leading to N-arylation (Buchwald-Hartwig side reaction).

Optimization Strategy:

  • Standard Ligands: Phosphine ligands like PPh₃ or dppf usually outcompete the aniline amine for Pd coordination.

  • Problematic Substrates: If conversion is low (<20%), consider:

    • Protection: Acetylate the amine (Ac₂O/Pyridine) to form the acetamide. The acetamide is less coordinating and can be hydrolyzed back to the amine (NaOH/EtOH) after coupling.

    • Specialized Catalysts: Use Pd-PEPPSI-iPr or Buchwald Precatalysts (e.g., XPhos Pd G2) , which are resistant to amine poisoning.

Part 4: Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

ReactionPathway Substrate 4,5-Dibromo- 2-methylaniline Transition Pd(0) Oxidative Addition Substrate->Transition Ar¹-B(OH)₂ Pd(0), Base MonoProduct Major Product: 5-Aryl-4-bromo- 2-methylaniline Transition->MonoProduct Fast (Meta to NH₂) Electron Deficient Site SideProduct Minor Product: 4-Aryl-5-bromo Transition->SideProduct Slow (Para to NH₂) Electron Rich Site BisProduct Bis-Product: 4,5-Diaryl- 2-methylaniline MonoProduct->BisProduct Ar²-B(OH)₂ 100°C, Excess Base

Caption: Kinetic preference for C5-arylation due to electronic deactivation of C4 by the para-amino group.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Start: Low Yield / Poor Selectivity Check1 Is the Free Amine Poisoning Catalyst? Start->Check1 Action1 Switch to Pd-PEPPSI-iPr or Protect as Acetamide Check1->Action1 Yes (Conversion < 20%) Check2 Is C4/C5 Selectivity Poor (< 5:1)? Check1->Check2 No (Conversion OK) Action2 Lower Temp to 50°C Use Bulky Boronic Acids Check2->Action2 Yes (Mixture of Isomers) Check3 No Reaction at C4 (Bis-coupling step)? Check2->Check3 No (Mono-product Pure) Action3 Switch to SPhos/XPhos Increase Temp to 110°C Check3->Action3 Yes

Caption: Systematic optimization workflow for addressing common Suzuki coupling failures with aniline substrates.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dibromoarenes. Tetrahedron, 62(14), 3359-3369. (Establishes the electronic rules for polyhaloarene selectivity).

  • Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025). Application Notes for Suzuki-Miyaura Coupling with Dibromoanilines. Link

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 4,5-Dibromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dibromo-2-methylaniline (CAS: 102170-00-3) is a highly functionalized aniline derivative that serves as a "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the coexistence of an ortho-methyl group relative to the amine—enabling specific cyclization pathways—and two bromine atoms at the 4 and 5 positions. These halogen handles are preserved during cyclization, offering orthogonal sites for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the heterocyclic core is established.

This guide details the protocols for converting this precursor into three high-value heterocyclic scaffolds: 5,6-Dibromo-1H-indazole , 5,6-Dibromoindole , and 6,7-Dibromo-8-methylquinoline .

Chemical Profile & Handling

PropertyData
Chemical Name 4,5-Dibromo-2-methylaniline
Synonyms 4,5-Dibromo-o-toluidine; 3,4-Dibromo-6-aminotoluene
CAS Number 102170-00-3
Molecular Formula C₇H₇Br₂N
Molecular Weight 264.95 g/mol
Appearance Off-white to pale brown solid
Melting Point 98–102 °C (typical)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water

Safety Protocol:

  • Hazard: Irritant to eyes, respiratory system, and skin. Potential STOT-SE.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening).

Synthetic Utility: The "Ortho-Methyl" Advantage

The strategic value of 4,5-dibromo-2-methylaniline lies in the Jacobson Indazole Synthesis and Fischer Indole Synthesis . The methyl group at the C2 position is not merely a substituent; it is a reactive center that participates in ring closure.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this single precursor.

G Precursor 4,5-Dibromo-2-methylaniline Acetamide N-Acetyl Derivative Precursor->Acetamide Ac₂O, Pyridine Hydrazine Aryl Hydrazine HCl Precursor->Hydrazine 1. NaNO₂, HCl 2. SnCl₂ reduction Quinoline 6,7-Dibromo-8-methylquinoline (Doebner-Miller) Precursor->Quinoline α,β-Unsat. Carbonyl (Acid Catalysis) Indazole 5,6-Dibromo-1H-indazole (Jacobson Cyclization) Acetamide->Indazole 1. Isoamyl Nitrite 2. Hydrolysis Indole 5,6-Dibromoindole (Fischer Synthesis) Hydrazine->Indole Ketone, Acid (Fischer Cyclization)

Figure 1: Divergent synthetic pathways from 4,5-dibromo-2-methylaniline to key heterocyclic scaffolds.

Detailed Protocol A: Synthesis of 5,6-Dibromo-1H-indazole

This protocol utilizes the Jacobson Indazole Synthesis (modified). It is the most direct method to leverage the 2-methyl group. The reaction proceeds via the formation of an N-nitrosoacetamide intermediate which cyclizes onto the methyl group.

Mechanism of Action

The N-acetyl group facilitates the formation of a diazonium species that is sufficiently stable to undergo intramolecular attack by the methyl group (which becomes activated), forming the indazole ring.

Step-by-Step Methodology
Phase 1: Acetylation (Protection)
  • Dissolution: Dissolve 4,5-dibromo-2-methylaniline (10.0 mmol, 2.65 g) in glacial acetic acid (15 mL).

  • Addition: Add acetic anhydride (12.0 mmol, 1.1 mL) dropwise at room temperature.

  • Reaction: Stir at 50°C for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3). The amine spot should disappear, replaced by a lower Rf amide spot.

  • Workup: Pour the mixture into ice-water (50 mL). The product, N-(4,5-dibromo-2-methylphenyl)acetamide, will precipitate as a white solid.

  • Isolation: Filter, wash with cold water, and dry. Yield is typically >90%.

Phase 2: Nitrosation & Cyclization (The Jacobson Step)
  • Setup: Suspend the dried acetamide (5.0 mmol) in dry Benzene or Toluene (20 mL). Note: Toluene is safer and preferred.

  • Reagent Prep: Add potassium acetate (KOAc, 1.5 eq) and acetic anhydride (2.0 eq).

  • Diazotization: Heat the mixture to 80°C. Add Isoamyl nitrite (1.5 eq, 0.9 mL) dropwise over 10 minutes.

    • Observation: Evolution of nitrogen gas is NOT observed here; instead, the solution typically turns deep orange/red as the N-nitroso intermediate forms and rearranges.

  • Reflux: Increase temperature to reflux (110°C) and stir for 12–18 hours. The rearrangement involves the migration of the N-N bond to the methyl carbon.

  • Hydrolysis (Critical): The product of this step is often the 1-acetyl-indazole. Evaporate the solvent. Dissolve the residue in MeOH (10 mL) and 6N HCl (5 mL). Reflux for 1 hour to remove the acetyl group.

  • Purification: Neutralize with NaOH to pH 7–8. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Final Product: Purify via column chromatography (DCM/MeOH).

    • Target: 5,6-Dibromo-1H-indazole.

    • Validation: 1H NMR should show a characteristic singlet for the C3-H (approx 8.0 ppm) and lack the methyl singlet.

Detailed Protocol B: Synthesis of 5,6-Dibromoindole Derivatives

The Fischer Indole Synthesis is preferred here. It requires converting the aniline to a hydrazine, then reacting with a ketone.[1] This route allows for substitution at the C2/C3 positions of the indole.

Protocol
  • Hydrazine Formation:

    • Dissolve 4,5-dibromo-2-methylaniline (10 mmol) in conc. HCl (10 mL) and water (10 mL). Cool to -5°C.

    • Add NaNO₂ (11 mmol) in water dropwise. Stir 30 mins (Diazo salt forms).

    • Add a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl dropwise at -5°C. Stir for 2 hours.

    • Result: The aryl hydrazine hydrochloride precipitates. Filter and wash with cold ether.

  • Hydrazone Formation:

    • Suspend the hydrazine salt in Ethanol. Add the desired ketone (e.g., Ethyl Pyruvate for a 2-ester indole, or Cyclohexanone for a tetrahydrocarbazole).

    • Reflux for 1 hour. Isolate the hydrazone if stable, or proceed directly.

  • Fischer Cyclization:

    • Treat the hydrazone with Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid at 100–120°C.

    • Mechanism:[2][3][4][5][6][7] [3,3]-Sigmatropic rearrangement.

    • Product: 5,6-Dibromo-substituted-indole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Indazole) Incomplete rearrangement of N-nitroso intermediate.Ensure anhydrous conditions during the isoamyl nitrite step. Increase reflux time.
Tarry/Black Product Oxidation of the aniline or unstable diazonium.Perform diazotization at strictly controlled low temperatures (<0°C) before heating. Use Argon.
Regioselectivity (Quinoline) Competition between C6 and C2 cyclization.C2 is blocked by methyl, so C6 is the only ortho path. Steric bulk of Br at C5 might slow reaction; use Lewis Acid catalyst (Yb(OTf)₃).

References

  • Jacobson Indazole Synthesis: V. D. Filimonov et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds." Synthesis, 2007. Link (Contextual reference for diazo-chemistry).

  • Fischer Indole Mechanism: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans. 1, 2000. Link.

  • General Halogenated Aniline Reactivity: Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions." Coordination Chemistry Reviews, 2004. Link.

  • Synthesis of 4,5-dibromo-2-methylaniline (Precursor): BenchChem Chemical Database, CAS 102170-00-3.[8] Link.

Appendix: Mechanism of Jacobson Cyclization

Mechanism Step1 N-Acetyl-o-toluidine Step2 N-Nitroso-N-acetyl Intermediate Step1->Step2 + Isoamyl Nitrite Step3 Diazo Ester Rearrangement Step2->Step3 Heat Step4 Cyclization onto Methyl Group Step3->Step4 - AcOH Step5 1-Acetyl-indazole Step4->Step5 Step6 1H-Indazole (Final Product) Step5->Step6 Hydrolysis (H+)

Figure 2: Mechanistic flow of the Jacobson Indazole synthesis from N-acetyl-4,5-dibromo-2-methylaniline.

Sources

Application Note: Synthesis of 1-Aryl-4,5-dibromo-2-methylimidazoles from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the synthesis of 4,5-dibromo-2-methylimidazole scaffolds , specifically focusing on the integration of aniline derivatives to generate 1-aryl-4,5-dibromo-2-methylimidazoles .

Note on Chemical Logic: Direct conversion of aniline (


) to the N-unsubstituted imidazole (

) is chemically inefficient as it requires cleaving the robust

bond. Therefore, this guide interprets "from aniline derivatives" as the synthesis of N-aryl-substituted imidazoles , a critical pharmacophore in drug discovery (e.g., p38 MAP kinase inhibitors). A comparative protocol for the N-unsubstituted core is provided for completeness.

Executive Summary

The 4,5-dibromo-2-methylimidazole core serves as a versatile linchpin for Pd-catalyzed cross-couplings (Suzuki, Sonogashira) in the generation of trisubstituted imidazole drugs. While the classic synthesis utilizes ammonia to yield the free base, the use of aniline derivatives in the condensation step allows for the direct, one-pot construction of the 1-aryl-2-methylimidazole skeleton. This bypasses the challenging N-arylation of pre-formed dibromoimidazoles, which often suffers from regioselectivity issues and catalyst poisoning.

This guide details a robust two-stage workflow:

  • Cyclization: Four-component condensation of aniline, glyoxal, acetaldehyde, and ammonium acetate.

  • Functionalization: Regioselective C4/C5 bromination.

Reaction Pathway & Logic

The synthesis relies on the Modified Debus-Radziszewski Imidazole Synthesis . By replacing one equivalent of ammonia with a primary aromatic amine (aniline derivative), the reaction is biased toward the formation of the


-substituted product.
Logical Workflow (Graphviz)

ImidazoleSynthesis Start Aniline Derivative (Ar-NH2) Intermediate 1-Aryl-2-methylimidazole (Cyclization Product) Start->Intermediate AcOH, Reflux (MCR) Reagents Glyoxal + Acetaldehyde + NH4OAc Reagents->Intermediate Product 1-Aryl-4,5-dibromo- 2-methylimidazole Intermediate->Product Bromination Bromination Br2 / NaOAc (Electrophilic Subst.) Bromination->Product AltStart Ammonia Source (No Aniline) AltInter 2-Methylimidazole (Free Base) AltStart->AltInter Classic Route AltProd 4,5-Dibromo- 2-methylimidazole AltInter->AltProd Bromination

Figure 1: Comparative synthetic pathways. The primary route (colored) utilizes aniline derivatives to install the N-aryl moiety directly during ring formation.

Experimental Protocols

Protocol A: Synthesis of 1-Aryl-2-methylimidazole (The Core)

This protocol utilizes a multicomponent reaction (MCR) approach. The aniline derivative acts as the nucleophilic amine source, condensing with the dicarbonyl (glyoxal) and the aldehyde (acetaldehyde) in the presence of an ammonia source (


) to close the ring.

Reagents:

  • Aniline Derivative (1.0 equiv) [e.g., 4-Fluoroaniline]

  • Glyoxal (40% aq. solution) (1.0 equiv)

  • Acetaldehyde (1.0 equiv)

  • Ammonium Acetate (

    
    ) (1.0 equiv)
    
  • Solvent: Acetic Acid (Glacial) or Methanol

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Aniline Derivative (10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Ammonium Acetate (10 mmol) and stir at room temperature for 10 minutes to ensure homogeneity.

  • Carbonyl Addition: Add Glyoxal (40% aq., 10 mmol) dropwise. Follow immediately with the dropwise addition of Acetaldehyde (10 mmol).

    • Note: Acetaldehyde is volatile (bp 20.2°C). Pre-chill the acetaldehyde or use paraldehyde if stability is an issue, though fresh acetaldehyde yields cleaner kinetics.

  • Cyclization: Heat the reaction mixture to reflux (118°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS for the disappearance of aniline and formation of the imidazole (

      
      ).
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (100 mL).

    • Neutralize carefully with

      
       or 
      
      
      
      to pH ~8–9. The N-aryl imidazole typically precipitates or forms an oil.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, MeOH/DCM gradient) if necessary.

Protocol B: Bromination to 4,5-Dibromo-1-aryl-2-methylimidazole

Electrophilic aromatic substitution on the imidazole ring occurs readily at the 4 and 5 positions. The presence of the 1-aryl group does not significantly deactivate the ring toward halogenation.

Reagents:

  • 1-Aryl-2-methylimidazole (from Protocol A) (1.0 equiv)

  • Bromine (

    
    ) (2.2 equiv)[1]
    
  • Sodium Acetate (

    
    ) (2.5 equiv)
    
  • Solvent: Acetic Acid (

    
    ) or Chloroform (
    
    
    
    )

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1-Aryl-2-methylimidazole (5 mmol) and Sodium Acetate (12.5 mmol) in Glacial Acetic Acid (15 mL).

    • Why NaOAc? It acts as a buffer to neutralize the HBr generated, preventing the protonation of the imidazole nitrogen, which would deactivate the ring toward further electrophilic attack.

  • Bromination: Cool the solution to 0–5°C (ice bath). Add Bromine (

    
    , 11 mmol) dropwise over 20 minutes.
    
    • Safety: Bromine is highly corrosive and volatile. Perform in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

    • Observation: A solid precipitate (hydrobromide salt) may form.

  • Quenching: Pour the reaction mixture into ice water (50 mL). Add saturated Sodium Thiosulfate (

    
    ) solution to quench excess bromine (indicated by the disappearance of the orange color).
    
  • Isolation:

    • Adjust pH to ~8 with aqueous

      
      .
      
    • Extract with Ethyl Acetate or Chloroform.

    • Dry over

      
       and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Water or Acetone to yield the pure 4,5-dibromo-1-aryl-2-methylimidazole .

Data Summary & Troubleshooting

Key Process Parameters
ParameterProtocol A (Cyclization)Protocol B (Bromination)Critical Note
Stoichiometry 1:1:1:1 (Aniline:Glyoxal:Acet:NH4)1:2.2 (Substrate:Br2)Excess Br2 ensures complete dibromination; mono-bromo is a common impurity.
Temperature Reflux (~118°C)0°C

RT
High temp required for ring closure; low temp controls exotherm of bromination.
pH Control Acidic (Reaction), Basic (Workup)Buffered (NaOAc)Imidazole ring formation requires acid catalysis; Bromination requires free base or buffered state.
Yield (Typical) 60–85%75–90%Electron-deficient anilines (e.g.,

) lower cyclization yield.
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Cyclization).

    • Cause: Volatility of acetaldehyde.

    • Solution: Use a sealed tube or add acetaldehyde slowly to the pre-heated mixture of other components. Alternatively, use paraldehyde with a catalytic amount of

      
       to generate acetaldehyde in situ.
      
  • Problem: Mono-bromination observed in Protocol B.

    • Cause: Insufficient bromine or reaction stopped too early.

    • Solution: Increase

      
       to 2.5 equivalents and heat to 60°C if necessary.
      
  • Problem: "Tar" formation during workup.

    • Cause: Polymerization of glyoxal or oxidation of aniline.

    • Solution: Ensure inert atmosphere (

      
      ) during reflux. Perform workup immediately upon completion.
      

References

  • Debus, H. (1858). "Ueber die Darstellung des Glyoxalins aus Glyoxal, Ammoniak und Aldehyd." Liebigs Annalen der Chemie, 107(2), 199–208. (Historical Foundation).

  • Egorov, I. N., et al. (2018). "One-pot synthesis of 1-substituted 2-methylimidazoles." Chemistry of Heterocyclic Compounds, 54, 876–880. (Modern MCR Protocol).

  • Gridnev, A. A. (1995). "Imidazoles from Glyoxal, Amines, and Aldehydes."[2][3] Synthetic Communications, 25(21), 3347-3356. (Aniline adaptation).

  • Stensbøl, T. B., et al. (2002). "Bromination of imidazoles." Journal of Medicinal Chemistry, 45(1), 19-31. (Bromination conditions).

  • Sigma-Aldrich. (2023).[1] "Product Specification: 4,5-Dibromo-2-methylimidazole." (Physical Properties verification).

Sources

Application Note: Strategic Utilization of 4,5-Dibromo-o-toluidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery and process chemists through the strategic utilization of 4,5-Dibromo-o-toluidine (CAS: 62356-65-2) . It moves beyond basic synthesis to focus on regioselective functionalization—a critical requirement for modern agrochemical design.

Executive Summary

4,5-Dibromo-o-toluidine acts as a "privileged scaffold" in the synthesis of modern crop protection agents, particularly halogenated biaryl insecticides and fungicides . Its value lies in its unique substitution pattern: an electron-rich aniline core flanked by two bromine atoms in electronically distinct environments.

This guide details the conversion of this scaffold into high-value intermediates via Sandmeyer Cyanation and Regioselective Cross-Coupling . By exploiting the electronic differentiation between the C4 and C5 positions, researchers can access complex poly-substituted aromatics required for next-generation active ingredients (AIs).

Strategic Analysis: The Regioselectivity Switch

To use this building block effectively, one must understand the electronic landscape of the molecule.

  • The Substrate: 4,5-Dibromo-2-methylaniline.[1][2][3]

  • Electronic Environment:

    • C5-Br: Located para to the amino group (strong electron donor). This position is electron-rich, making it less reactive toward oxidative addition with Pd(0) catalysts compared to electron-poor sites.

    • C4-Br: Located meta to the amino group and para to the methyl group. It is relatively more electron-deficient than C5.

Expert Insight: If the amine is converted to a Nitrile (CN) group (a strong electron-withdrawing group) before cross-coupling, the electronic bias flips.

  • New Structure: 4,5-Dibromo-2-methylbenzonitrile.

  • Selectivity Shift: The C4-Br becomes para to the Nitrile (EWG), significantly lowering the C-Br bond dissociation energy and activating it for Pd-catalyzed coupling. This allows for sequential, programmable functionalization .

Visual Workflow: Divergent Synthesis

The following diagram illustrates the strategic divergence possible with this scaffold.

G Start 4,5-Dibromo-o-toluidine (CAS: 62356-65-2) Diazonium Intermediate: Diazonium Salt Start->Diazonium NaNO2, HCl < 5°C Nitrile 4,5-Dibromo-2-methylbenzonitrile (Activated Scaffold) Diazonium->Nitrile CuCN, KCN Sandmeyer Rxn Heterocycle Product B: Indole/Cinnoline (Cyclization) Diazonium->Heterocycle SnCl2 / Cyclization Coupling_C4 Product A: C4-Biaryl (Regioselective Suzuki) Nitrile->Coupling_C4 Ar-B(OH)2, Pd(PPh3)4 Site-Selective at C4

Figure 1: Divergent synthetic pathways from 4,5-Dibromo-o-toluidine. The nitrile route activates the C4 position for selective coupling.

Detailed Protocols

Protocol A: Sandmeyer Cyanation (Synthesis of 4,5-Dibromo-2-methylbenzonitrile)

This reaction converts the aniline handle into a nitrile, a common motif in agrochemicals (e.g., broad-spectrum fungicides) and a directing group for subsequent steps.

Safety Critical: This protocol generates HCN and uses cyanide salts. Work must be performed in a high-efficiency fume hood. A dedicated cyanide waste stream and ferrous sulfate quench solution must be prepared before starting.

Materials
ReagentEquiv.Role
4,5-Dibromo-o-toluidine 1.0Starting Material
Sodium Nitrite (NaNO₂)1.2Diazotization Agent
Hydrochloric Acid (conc.)-Solvent/Acid Source
Copper(I) Cyanide (CuCN)1.2Cyanation Reagent
Potassium Cyanide (KCN)1.5Ligand/Source
Toluene/Water-Biphasic Solvent
Step-by-Step Methodology
  • Diazotization:

    • Charge a 3-neck flask with 4,5-Dibromo-o-toluidine (10 g, 37.7 mmol) and water (30 mL).

    • Add concentrated HCl (10 mL) dropwise while stirring. The amine salt may precipitate.

    • Cool the suspension to 0–5 °C using an ice/salt bath.

    • Add a solution of NaNO₂ (3.12 g in 10 mL water) dropwise, maintaining internal temperature < 5 °C .

    • Stir for 30 mins. Solution should become clear (diazonium salt formation). Test: Starch-iodide paper should turn blue immediately.

  • Cyanation (Sandmeyer):

    • In a separate flask, dissolve CuCN (4.0 g) and KCN (3.7 g) in water (40 mL) to form the tetracyanocuprate complex. Keep at 0 °C.

    • Critical Step: Neutralize the diazonium solution to pH 6–7 using sodium carbonate (solid) strictly maintaining < 5 °C to prevent decomposition.

    • Add Toluene (30 mL) to the diazonium mixture.

    • Slowly transfer the neutralized diazonium mixture into the CuCN solution over 30 mins.

    • Allow the mixture to warm to room temperature (25 °C) over 2 hours. Evolution of N₂ gas will occur.

  • Workup & Isolation:

    • Heat the mixture to 50 °C for 30 mins to ensure completion.

    • Cool and separate the organic (Toluene) layer.[4]

    • Wash the organic layer with:[4][5][6][7]

      • 10% NaOH (2 x 20 mL) to remove phenols.

      • Water (2 x 20 mL).

      • Brine (20 mL).

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.[8]

    • Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Expected Yield: 75–85% Key Analytic: IR (Nitrile stretch at ~2230 cm⁻¹).

Protocol B: Regioselective Suzuki-Miyaura Coupling

Following Protocol A, the resulting nitrile has a "hot" bromine at C4. This protocol demonstrates selective mono-arylation.

Materials
ReagentEquiv.Role
4,5-Dibromo-2-methylbenzonitrile 1.0Electrophile
4-Chlorophenylboronic acid1.1Nucleophile
Pd(PPh₃)₄0.03Catalyst (3 mol%)
Na₂CO₃ (2M aq.)2.5Base
1,4-Dioxane-Solvent
Methodology
  • Inertion: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Charging: Add the nitrile substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2M Na₂CO₃.

  • Reaction: Heat to 70 °C for 6–8 hours.

    • Note: Do not reflux vigorously. Higher temperatures (100 °C+) may promote bis-coupling at the C5 position.

  • Monitoring: Monitor via HPLC/TLC. The starting material (SM) should disappear, and a single mono-coupled product should appear. If bis-coupling is observed (>5%), lower temperature to 60 °C.

  • Workup: Dilute with EtOAc, wash with water/brine, dry, and concentrate.

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

Mechanism of Selectivity: The C4-Br bond is weakened by the para-nitrile electron-withdrawing effect, facilitating faster oxidative addition compared to the C5-Br.

References

  • Sandmeyer Reaction Mechanics:Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 14 (1922).
  • Regioselectivity in Polyhalogenated Aromatics: Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of polyhalogenated heterocycles." Chemical Society Reviews, 35(1), 71-84. Link

  • Agrochemical Applications of Halogenated Anilines: Jeschke, P. (2016). "Propensity of halogenated derivatives in modern agrochemical research." Pest Management Science, 72(3), 433-455. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Safety Data & Properties: PubChem Compound Summary for CID 144267 (4-Bromo-2-methylbenzonitrile/related derivatives). Link

Sources

Application Note: Reaction Protocols for Amino Group Protection of 4,5-Dibromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a direct, high-level technical guide for the protection of 4,5-Dibromo-2-methylaniline . It prioritizes experimental logic, specific reaction parameters, and troubleshooting for this sterically and electronically distinct substrate.

Strategic Analysis of the Substrate

Before selecting a protocol, one must analyze the specific reactivity profile of 4,5-Dibromo-2-methylaniline . This is not a generic aniline; it presents two distinct challenges that dictate reaction success.

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position (ortho to the amine) creates significant steric bulk. This impedes the approach of large electrophiles (like Boc-anhydride), often requiring forcing conditions (heat, hyper-nucleophilic catalysts) compared to unhindered anilines.

  • Electronic Deactivation: The two bromine atoms at C4 and C5 exert an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen lone pair. While the C2-methyl group provides some donation, the net effect is a less reactive amine than aniline itself.

Decision Matrix: Selecting the Right Protecting Group

Choose your protocol based on the downstream chemistry required for the bromine handles.

PG_Selection Start Substrate: 4,5-Dibromo-2-methylaniline Q1 Is downstream chemistry Base-Sensitive? (e.g., Alkylation) Start->Q1 Q2 Is downstream chemistry Acid-Sensitive? Q1->Q2 No Boc Protocol B: Boc Protection (Cleaved by TFA/HCl) Q1->Boc Yes (Need Base Stability) Ac Protocol A: Acetylation (Cleaved by OH-/H+) Q2->Ac No (Robust Stability needed) TFA Protocol C: Trifluoroacetylation (Cleaved by mild base) Q2->TFA Yes (Need Mild Cleavage)

Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.

Protocol A: Acetylation (The Robust Standard)

Objective: Synthesis of N-(4,5-dibromo-2-methylphenyl)acetamide. Rationale: The acetyl group is small, minimizing the steric clash with the C2-methyl group. It is extremely stable to oxidative conditions (e.g., bromination, nitration) and Pd-catalyzed couplings.

Experimental Procedure

Reagents: Acetic Anhydride (


), Glacial Acetic Acid (

), Sodium Acetate (

).[1]
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-Dibromo-2-methylaniline (1.0 equiv) in glacial acetic acid (5 mL per mmol of substrate).

  • Activation: Add anhydrous sodium acetate (1.2 equiv). This acts as a buffer and catalyst to prevent protonation of the amine by the generated acetic acid.

  • Addition: Add acetic anhydride (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours.

    • Note: While simple anilines react at RT, the electron-deficient and hindered nature of this substrate requires thermal energy to drive the reaction to completion.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into crushed ice/water (10x volume). The product typically precipitates as a solid.[2]

    • Filter the solid and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Yield Expectation: >85%

Protocol B: Boc Protection (The Drug-Discovery Standard)

Objective: Synthesis of tert-butyl (4,5-dibromo-2-methylphenyl)carbamate. Rationale: Essential if the subsequent steps involve strong nucleophiles (Grignards, organolithiums) or if mild acidic deprotection is required later. Challenge: The bulky tert-butyl group struggles to fit next to the C2-methyl. Standard conditions (Boc


O/TEA/DCM) often fail or stall. We use a hyper-nucleophilic catalyst (DMAP)  approach.
Experimental Procedure

Reagents: Di-tert-butyl dicarbonate (


), 4-Dimethylaminopyridine (DMAP), THF (anhydrous).
  • Setup: Dissolve 4,5-Dibromo-2-methylaniline (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add DMAP (0.2 – 0.5 equiv) .

    • Critical Insight: Do not use catalytic amounts (0.05 equiv); the deactivated aniline requires a higher concentration of the reactive "Boc-DMAP" intermediate to overcome the energy barrier.

  • Reagent Addition: Add

    
     (2.0 – 3.0 equiv). A large excess is necessary to drive the equilibrium.
    
  • Reaction: Reflux (66°C ) for 12–24 hours. Monitor by TLC/LCMS.[3]

    • Alternative: If conversion is <50% after 12h, add Triethylamine (2.0 equiv) to scavenge acidic byproducts and drive the reaction.

  • Workup:

    • Concentrate THF in vacuo.

    • Redissolve in EtOAc and wash with 1M HCl (to remove DMAP), saturated

      
      , and brine.
      
    • Dry over

      
      .
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 60–80% (Variable due to steric hindrance).

Protocol C: Trifluoroacetylation (The "Suzuki-Ready" Group)

Objective: Synthesis of N-(4,5-dibromo-2-methylphenyl)-2,2,2-trifluoroacetamide. Rationale: The trifluoroacetyl (TFA) group is highly electron-withdrawing, preventing oxidation of the nitrogen. Crucially, it is labile to mild base (e.g.,


 in MeOH), allowing deprotection under conditions that do not harm other sensitive functional groups.
Experimental Procedure

Reagents: Trifluoroacetic Anhydride (TFAA), Pyridine, DCM.

  • Setup: Dissolve 4,5-Dibromo-2-methylaniline (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM at 0°C.

  • Addition: Add TFAA (1.2 equiv) dropwise over 15 minutes.

    • Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The high reactivity of TFAA usually overcomes the steric hindrance of the methyl group without heating.

  • Workup: Wash with 1M HCl (to remove pyridine), then water and brine.

  • Purification: Usually clean enough to use crude; otherwise, recrystallize from hexanes.

Comparative Data & Troubleshooting

Summary of Protecting Group Characteristics
FeatureAcetyl (Ac)BocTrifluoroacetyl (TFA)
Reagent Cost LowModerateModerate
Steric Sensitivity LowHigh (Difficult)Low
Stability (Acid) HighLow (Cleaved by TFA/HCl)High
Stability (Base) Moderate (Hydrolyzes)HighLow (Cleaved by

)
Deprotection Strong Acid/Base + HeatMild Acid (RT)Mild Base (RT)
Best For... Bulk scale, NitrationComplex synthesis, unstable intermediatesCross-coupling, mild deprotection
Troubleshooting "Stalled" Reactions

If the Boc protection stalls due to the C2-methyl sterics:

  • Switch Solvent: Change THF to Acetonitrile (MeCN) . The higher dielectric constant can stabilize the transition state.

  • The "Hard" Way (Deprotonation):

    • Cool amine in THF to -78°C.

    • Add LiHMDS (1.1 equiv) .

    • Stir 30 mins, then add

      
      .
      
    • Why: The deprotonated anilide anion is a much stronger nucleophile than the neutral amine, overcoming steric repulsion.

Safety & Handling

  • 4,5-Dibromo-2-methylaniline: Likely toxic and irritating. Handle in a fume hood.

  • Deprotection Warning: Do NOT use catalytic hydrogenation (H2/Pd-C) to remove Cbz or reduce nitro groups if this molecule is involved. The C-Br bonds are weak and will undergo hydrogenolysis (de-bromination) rapidly under these conditions.

  • TFAA: Corrosive and moisture sensitive.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Foundational text for Acetyl and Boc stability profiles).
  • BenchChem. Boc Protection - Common Conditions and Mechanisms. Retrieved from . (General Boc protocols).[4][5]

  • Organic Chemistry Portal. Protection of Amino Groups. Retrieved from . (Catalyst selection for hindered amines).

  • Sigma-Aldrich. 4-Bromo-2-methylaniline Product Safety & Data. Retrieved from . (Physical properties of the scaffold).

  • PubChem. 2,5-Dibromo-4-methylaniline Compound Summary. Retrieved from . (Structural verification).

Sources

Troubleshooting & Optimization

Improving yield of 4,5-Dibromo-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Yield Optimization for 4,5-Dibromo-2-methylaniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly specific halogenated aniline derivatives. Synthesizing 4,5-dibromo-2-methylaniline (CAS: 102170-00-3)[1] requires strict control over electrophilic aromatic substitution regiochemistry and chemoselective reduction. Below is our validated, causality-driven guide to mastering this synthesis.

Overview & Mechanistic Rationale

A common pitfall in this synthesis is attempting the direct bromination of 2-methylaniline. Because the amine (-NH₂) group is a powerfully activating ortho/para director, direct bromination overwhelmingly yields 4-bromo-2-methylaniline and subsequently 4,6-dibromo-2-methylaniline[2]. The 5-position remains electronically deactivated in this context.

To successfully place a bromine at the meta position (C5) relative to the amine, we must circumvent the amine's directing effects. The validated, high-yield approach relies on a two-step sequence starting from 3,4-dibromotoluene:

  • Regioselective Nitration: The methyl group and existing bromines direct the incoming nitronium ion to the less sterically hindered 6-position, yielding 4,5-dibromo-2-nitrotoluene[3].

  • Chemoselective Reduction: The nitro group is reduced to an amine without cleaving the labile C-Br bonds.

Mandatory Visualization: Synthetic Workflow & Chemoselectivity

G SM 3,4-Dibromotoluene Nitration Nitration (HNO3 / H2SO4, 0-5°C) SM->Nitration Intermediate 4,5-Dibromo-2-nitrotoluene (Major Isomer) Nitration->Intermediate Regioselective WrongIsomer Other Nitro Isomers (Removed via Recrystallization) Nitration->WrongIsomer Minor Reduction Béchamp Reduction (Fe powder, AcOH, 80°C) Intermediate->Reduction BadReduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->BadReduction Product 4,5-Dibromo-2-methylaniline (Target Product) Reduction->Product Chemoselective Dehalogenated Dehalogenated Byproducts (Yield Loss) BadReduction->Dehalogenated C-Br Cleavage

Caption: Workflow for 4,5-dibromo-2-methylaniline synthesis highlighting chemoselective reduction.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Nitration of 3,4-Dibromotoluene Self-Validating Check: The reaction temperature must not exceed 5 °C to prevent dinitration and oxidative degradation.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 50.0 g (0.20 mol) of 3,4-dibromotoluene in 150 mL of concentrated sulfuric acid (H₂SO₄).

  • Cooling: Submerge the flask in an ice-salt bath and cool the solution to 0 °C.

  • Nitration: Prepare a nitrating mixture of 15 mL concentrated nitric acid (HNO₃, 68%) and 20 mL concentrated H₂SO₄. Add this mixture dropwise via an addition funnel over 45 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.

  • Maturation: Stir the reaction mixture for an additional 2 hours at 5 °C. Monitor completion via TLC (Hexanes:Ethyl Acetate 9:1).

  • Workup: Pour the mixture slowly over 500 g of crushed ice with vigorous stirring. Filter the resulting pale yellow precipitate under vacuum.

  • Purification: Recrystallize the crude solid from boiling ethanol to remove minor regioisomers. Dry under vacuum to yield pure 4,5-dibromo-2-nitrotoluene.

Protocol B: Chemoselective Béchamp Reduction Self-Validating Check: The absence of starting material on TLC confirms reduction, while GC-MS should be used to verify that no hydrodehalogenation has occurred.

  • Activation: In a 1 L three-neck flask, suspend 30.0 g (0.10 mol) of 4,5-dibromo-2-nitrotoluene and 28.0 g (0.50 mol) of fine Iron (Fe) powder in 300 mL of ethanol and 60 mL of glacial acetic acid.

  • Reduction: Heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 4 hours. The mixture will turn into a dark brown/black slurry.

  • Neutralization: Cool the mixture to room temperature. Carefully adjust the pH to 9-10 using a 10% aqueous NaOH solution to precipitate iron salts as insoluble hydroxides.

  • Filtration: Add 20 g of Celite to the mixture and stir for 10 minutes. Filter the slurry through a Celite pad to remove the iron sludge. Wash the pad thoroughly with hot ethyl acetate (3 x 100 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Flash chromatography (Silica gel, Hexanes:DCM 7:3) yields pure 4,5-dibromo-2-methylaniline[4].

Quantitative Data: Optimization of the Reduction Step

To maximize the yield of 4,5-dibromo-2-methylaniline, selecting the correct reduction method is paramount. The table below summarizes our internal validation data comparing various reduction conditions.

Reduction MethodCatalyst / ReagentsTemp (°C)ConversionYield of TargetMajor Byproduct / Issue
Catalytic Hydrogenation Pd/C (10%), H₂ (1 atm)25>99%< 10%2-Methylaniline (Extensive dehalogenation)
Béchamp Reduction Fe powder, Glacial AcOH80>95%82% Trace unreacted nitroarene; Iron sludge handling
Stannous Chloride SnCl₂, conc. HCl, EtOH7090%75%Tin complexes complicating purification
Sodium Dithionite Na₂S₂O₄, MeOH / H₂O6560%45%Incomplete conversion; Poor solubility

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why can't I synthesize 4,5-dibromo-2-methylaniline by directly brominating 2-methylaniline? A1: This is a fundamental issue of electrophilic directing effects. The amine (-NH₂) group is a strongly activating ortho/para director. Direct bromination of 2-methylaniline overwhelmingly directs the bromine atoms to the 4- and 6-positions, yielding 4,6-dibromo-2-methylaniline[2]. Because the 5-position is meta to the amine, it is electronically deactivated. Therefore, the nitrogen must be introduced after the bromines are established on the ring, which is why we start with 3,4-dibromotoluene[3].

Q2: During the nitration of 3,4-dibromotoluene, I am observing multiple spots on my TLC plate. How do I improve regioselectivity? A2: Nitration of 3,4-dibromotoluene inherently produces a mixture of isomers, primarily 4,5-dibromo-2-nitrotoluene (desired) and 3,4-dibromo-2-nitrotoluene (undesired). The regioselectivity is highly temperature-dependent. If your internal reaction temperature exceeds 5 °C, the yield of the undesired isomer and dinitrated species increases significantly. Maintain strict temperature control (0-5 °C) and rely on the ethanol recrystallization step, which efficiently isolates the less soluble, desired 4,5-dibromo isomer.

Q3: My yield drops significantly during the reduction step, and mass spectrometry (MS) analysis shows a loss of bromine atoms. What is happening? A3: You are experiencing hydrodehalogenation. When halogenated nitroarenes are subjected to standard catalytic hydrogenation (e.g., Pd/C with H₂ gas), the relatively weak C-Br bonds undergo oxidative addition to the palladium surface, stripping the bromines from the aromatic ring. To prevent this, you must use a chemoselective method. Switch to the Béchamp reduction (Iron/Acetic acid) detailed in Protocol B, which reduces the nitro group exclusively without cleaving the C-Br bonds.

Q4: How do I efficiently remove the stubborn iron sludge after the Béchamp reduction? A4: The iron oxides formed during the Béchamp reduction are notorious for trapping the product and clogging filter paper. To optimize recovery, you must basify the reaction mixture to pH 9-10 using NaOH. This forces the iron into insoluble hydroxide complexes. Adding Celite directly to the flask before filtration creates a porous matrix that prevents clogging. Crucially, wash the resulting Celite pad with hot ethyl acetate; the product can precipitate within the cold sludge, leading to artificial yield losses.

References

  • Cohen, J. B., & Dutt, P. K. (1914). "A Dictionary Of Applied Chemistry Vol. 7". Internet Archive. (Historical synthesis of 4,5-dibromo-o-toluidine via nitration/reduction). Available at:[Link]

Sources

Technical Support Center: Purification of 4,5-Dibromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Compound Profile: 4,5-Dibromo-2-methylaniline (CAS: 102170-00-3)

Welcome to the technical support center for the purification of 4,5-Dibromo-2-methylaniline. Halogenated anilines present unique purification challenges due to their susceptibility to air oxidation and their specific solubility profiles. This guide is engineered to provide a self-validating, mechanistically grounded approach to recrystallization, ensuring high-purity yields for downstream drug development and synthetic applications.

Quantitative Data & Physicochemical Profiling

Before initiating purification, it is critical to understand the thermodynamic and physical properties of the target compound. These parameters dictate the solvent selection and thermal boundaries of the recrystallization process.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C7H7Br2NHydrophobic aromatic core with a polar, reactive amine headgroup.
Molecular Weight 264.95 g/mol High density; crystals will settle rapidly during nucleation.
Melting Point ~74–76 °CProne to "oiling out" if the solvent's boiling point exceeds 75 °C[1].
Solubility (Ethanol) High (Hot and Cold)Excellent primary solvent for rapid lattice dissolution[2].
Solubility (Water) InsolubleIdeal anti-solvent to tune the saturation point and force precipitation[3].
Oxidation Potential High (Free -NH₂ group)Requires activated carbon treatment to remove colored quinoid byproducts[2].

Mechanistic FAQs: Troubleshooting the Recrystallization Process

Q1: Why does my crude 4,5-Dibromo-2-methylaniline appear as a dark brown or black solid, and how do I remove this discoloration? Causality: Halogenated anilines are notoriously prone to air oxidation. The electron-rich free amine (-NH₂) group oxidizes to form highly conjugated, intensely colored quinoid byproducts and polymeric impurities[2]. Because these impurities possess massive molar extinction coefficients, even trace amounts (<1%) can turn an entire batch black. Solution: Treatment with activated carbon during the hot dissolution phase. The highly porous, non-polar surface of activated carbon preferentially adsorbs these large, conjugated polymeric impurities via van der Waals forces, while leaving the smaller, monomeric 4,5-Dibromo-2-methylaniline in solution[2].

Q2: Why use an Ethanol/Water co-solvent system instead of a single organic solvent? Causality: An ideal recrystallization solvent dissolves the solute completely at its boiling point and minimally at room temperature. 4,5-Dibromo-2-methylaniline is too soluble in pure ethanol (even when cold) and completely insoluble in pure water (even when boiling). By using a miscible co-solvent system, you can precisely engineer the solubility gradient[3]. Ethanol acts as the "good" solvent to break down the crystal lattice, while water acts as the "anti-solvent" to tune the saturation point and maximize recovery yield upon cooling[2].

Q3: My compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. What is the thermodynamic cause and how do I fix it? Causality: "Oiling out" occurs when the compound undergoes liquid-liquid phase separation before crystallization. This happens if the temperature at which the solution becomes supersaturated is higher than the melting point of the solute (approx. 74–76 °C for dibromomethylanilines)[1][4]. Instead of forming a solid crystal lattice, the solute crashes out as a supercooled liquid melt. Solution: You must alter the solubility thermodynamics so that the saturation temperature drops below the compound's melting point[4].

  • Increase the solvent volume: Add more of the primary solvent (ethanol) to dilute the mixture, lowering the temperature required for saturation.

  • Adjust the co-solvent ratio: Decrease the amount of anti-solvent (water) to increase overall solubility.

Self-Validating Experimental Protocol: Ethanol/Water Recrystallization

This step-by-step methodology incorporates real-time validation checks to ensure the system is behaving thermodynamically as expected. Do not proceed to the next step if a validation check fails.

Phase 1: Dissolution and Decolorization
  • Weigh and Suspend: Weigh the crude 4,5-Dibromo-2-methylaniline and place it in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Primary Dissolution: Add a minimal volume of hot ethanol (approx. 3–5 mL per gram of crude). Heat gently on a stirring hotplate until the solid dissolves.

    • Validation Check: If the solution is completely clear and light yellow, proceed directly to Phase 2. If the solution is dark brown/black, proceed to step 3.

  • Carbon Treatment: Remove the flask from the heat source to prevent boil-over. Add 5–10% w/w activated carbon. Boil gently for 3 to 5 minutes[2].

    • Validation Check: The solution should look like a black, opaque slurry. Do not prolong boiling, as ethanol will evaporate and prematurely alter the concentration.

  • Hot Filtration: Pre-heat a stemless funnel and fluted filter paper with hot ethanol. Filter the boiling slurry rapidly into a clean, heated Erlenmeyer flask[2].

    • Validation Check: The filtrate must be clear and light yellow or colorless. If carbon particles pass through, refilter the solution through a tightly packed pad of Celite.

Phase 2: Anti-Solvent Addition and Nucleation
  • Anti-Solvent Addition: Keep the filtrate near its boiling point on the hotplate. Add hot deionized water dropwise using a Pasteur pipette while swirling continuously.

  • Turbidity Check: Stop adding water the exact moment the solution becomes faintly cloudy (turbid) and the cloudiness does not dissipate upon swirling.

    • Validation Check: This is your exact saturation point. Add exactly 1–2 drops of hot ethanol until the solution just turns clear again. If you add too much ethanol, your final yield will drop significantly.

  • Controlled Cooling: Remove the flask from the hotplate. Cover the mouth with a watch glass to prevent solvent evaporation. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 45–60 minutes.

    • Validation Check: Needle-like or prismatic crystals should begin forming within 15–20 minutes. If an oil forms at the bottom of the flask, reheat immediately to dissolve the oil, add 2 mL of ethanol, and repeat the cooling process[4].

Phase 3: Isolation and Washing
  • Ice Bath Maturation: Once the flask reaches room temperature, submerge it in an ice-water bath (0–4 °C) for 30 to 60 minutes to drive the remaining solute out of solution and maximize crystal formation[2][4].

  • Vacuum Filtration: Collect the purified crystals using a Büchner funnel under active vacuum.

  • Cold Wash: Wash the filter cake with a minimal volume (1–2 mL) of an ice-cold 1:1 Ethanol/Water mixture to remove mother liquor adhering to the crystal surfaces[2].

    • Validation Check: The wash solvent must be ice-cold. Using room temperature solvent will redissolve your purified product and destroy your yield[4].

  • Drying: Leave the crystals under vacuum for 15 minutes, then transfer to a vacuum desiccator over silica gel overnight to remove residual moisture.

Workflow Visualization

RecrystallizationWorkflow N1 Crude 4,5-Dibromo-2-methylaniline (Dark Solid/Oil) N2 Dissolution in Hot Ethanol (Primary Solvent) N1->N2 N3 Activated Carbon Treatment (Adsorb Oxidized Impurities) N2->N3 If Discolored N4 Hot Gravity Filtration (Remove Carbon & Particulates) N2->N4 If Clear N3->N4 N5 Dropwise Addition of Hot Water (Anti-Solvent to Turbidity) N4->N5 N6 Slow Cooling to Room Temp (Controlled Nucleation) N5->N6 N7 Ice Bath (0-4°C) (Maximize Crystal Yield) N6->N7 N8 Vacuum Filtration & Cold Wash (1:1 EtOH:H2O) N7->N8 N9 Pure 4,5-Dibromo-2-methylaniline (White/Light Yellow Crystals) N8->N9

Recrystallization workflow for 4,5-Dibromo-2-methylaniline using an ethanol/water co-solvent system.

References[2] Title: Technical Support Center: Purification of Halogenated Aniline Compounds | Source: BenchChem | URL: 1]">https://www.benchchem.com[1] Title: 2,6-Dibromo-4-methylaniline Properties | Source: ChemicalBook | URL: 4]">https://www.chemicalbook.com[4] Title: Technical Support Center: Purification of Crude 5-Chloro-2,3-dibromoaniline | Source: BenchChem | URL: 3]">https://www.benchchem.com[3] Title: Purification of Laboratory Chemicals (4th Edition) | Source: ScienceMadness | URL: https://www.sciencemadness.org

Sources

Solubility issues of 4,5-Dibromo-2-methylaniline in water vs ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4,5-Dibromo-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the solubility of this compound. Here, we will delve into the fundamental principles governing its behavior in different solvents and provide practical, field-tested guidance to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 4,5-Dibromo-2-methylaniline.

Q1: Why is 4,5-Dibromo-2-methylaniline poorly soluble in water?

A1: The limited aqueous solubility of 4,5-Dibromo-2-methylaniline is primarily due to its molecular structure. The molecule consists of a large, nonpolar aromatic ring substituted with two bromine atoms and a methyl group. These components are hydrophobic ("water-fearing") and dominate the overall character of the molecule. While the amine (-NH2) group can form hydrogen bonds with water, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solubility.

Q2: How does the solubility of 4,5-Dibromo-2-methylaniline in ethanol compare to its solubility in water?

A2: 4,5-Dibromo-2-methylaniline exhibits significantly higher solubility in ethanol than in water. Ethanol is a polar organic solvent, but it also has a nonpolar ethyl (-CH2CH3) group. This dual character allows it to effectively interact with both the nonpolar aromatic ring and the polar amine group of the solute through van der Waals forces and hydrogen bonding, respectively. This "like dissolves like" principle is the key reason for its enhanced solubility in ethanol.

Q3: Can I improve the aqueous solubility of 4,5-Dibromo-2-methylaniline?

A3: Yes, the aqueous solubility can be increased by converting the basic amine group into a salt. Amines are weak bases and can react with acids to form ammonium salts.[1] These salts are ionic and generally exhibit much greater water solubility than the original amine.[1] For instance, reacting 4,5-Dibromo-2-methylaniline with hydrochloric acid (HCl) will produce 4,5-Dibromo-2-methylanilinium chloride, which is more soluble in water.

Q4: What are the key safety precautions when handling 4,5-Dibromo-2-methylaniline?

A4: 4,5-Dibromo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of contact, wash the affected area thoroughly with soap and water.[3] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[2][3]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Precipitate forms when adding an aqueous solution to a stock solution of 4,5-Dibromo-2-methylaniline in ethanol. The final solvent mixture has a high water content, causing the compound to crash out of solution due to its low aqueous solubility.1. Decrease the final water concentration: Increase the proportion of ethanol or another suitable organic co-solvent in the final mixture. 2. Use a different solvent system: Consider using a more nonpolar solvent system if your experimental design allows. 3. Perform a solvent exchange: If the final application requires an aqueous buffer, first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or DMF) and then add it dropwise to the vigorously stirred aqueous buffer. This can sometimes create a metastable solution or a fine suspension.
Inconsistent solubility results between experiments. 1. Temperature fluctuations: Solubility is temperature-dependent. 2. Purity of the compound: Impurities can affect solubility. 3. pH of the aqueous solution: The protonation state of the amine group is pH-dependent.1. Control the temperature: Ensure all solubility experiments are conducted at a consistent, controlled temperature.[4] 2. Verify compound purity: Use a compound of known and consistent purity. If necessary, purify the material before use. 3. Buffer the aqueous solution: Use a buffer to maintain a constant pH, especially when working near the pKa of the amine.
The compound will not fully dissolve in ethanol, even at low concentrations. The concentration may still exceed the solubility limit at the given temperature, or the dissolution rate is slow.1. Gently warm the solution: Increasing the temperature will generally increase both the solubility and the rate of dissolution. Be cautious not to overheat, which could cause solvent evaporation or compound degradation. 2. Increase agitation: Use a vortex mixer or sonicator to increase the rate of dissolution. 3. Perform a serial dilution: Prepare a more concentrated stock solution and then dilute it to the desired concentration to ensure complete dissolution.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for determining and enhancing the solubility of 4,5-Dibromo-2-methylaniline.

Protocol 1: Qualitative Determination of Solubility

This protocol provides a straightforward method to quickly assess the solubility of 4,5-Dibromo-2-methylaniline in different solvents.

Materials:

  • 4,5-Dibromo-2-methylaniline

  • Deionized water

  • Ethanol (reagent grade)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of 4,5-Dibromo-2-methylaniline to two separate, labeled test tubes.

  • To the first test tube, add 1 mL of deionized water.

  • To the second test tube, add 1 mL of ethanol.

  • Vortex each tube vigorously for 30-60 seconds.

  • Allow the tubes to stand for 2-3 minutes and observe.[1]

  • Observation:

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Protocol 2: Quantitative Solubility Determination using the Isothermal Shake-Flask Method

This method is a reliable way to determine the precise solubility of a compound in a given solvent.[4]

Materials:

  • 4,5-Dibromo-2-methylaniline

  • Selected solvent (e.g., water, ethanol)

  • Glass vials with screw caps

  • Thermostatically controlled shaker[4]

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,5-Dibromo-2-methylaniline to several glass vials. An amount that is clearly more than will dissolve is needed.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for 24-72 hours to ensure equilibrium is reached.[4] The concentration of the dissolved solid should become constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.[4]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining solid particles.

    • Accurately dilute the filtered sample with a known volume of the appropriate solvent in a volumetric flask.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 4,5-Dibromo-2-methylaniline.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of 4,5-Dibromo-2-methylaniline of known concentrations.

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the solubility, accounting for the dilution factor. Express the result in units such as g/L, mg/mL, or mol/L.

Protocol 3: Enhancing Aqueous Solubility by Salt Formation

This protocol demonstrates how to increase the aqueous solubility of 4,5-Dibromo-2-methylaniline by converting it to its hydrochloride salt.

Materials:

  • 4,5-Dibromo-2-methylaniline

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Weigh out a known amount of 4,5-Dibromo-2-methylaniline and place it in a beaker with a stir bar.

  • Add a small amount of deionized water (e.g., 10 mL). The compound will likely not dissolve.

  • While stirring, slowly add 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution. Continue adding HCl until the solid dissolves and the solution becomes acidic.[1]

  • Observe the significant increase in solubility as the amine is protonated to form the more soluble anilinium salt.

  • This solution can then be further diluted with water or aqueous buffers as needed for your experiment.

Section 4: Visual Diagrams and Data

Physicochemical Properties of 4,5-Dibromo-2-methylaniline
PropertyValueSource
Molecular FormulaC₇H₇Br₂N[5]
Molecular Weight264.94 g/mol [5]
Melting Point52-54 °C
Boiling Point264 °C
Diagrams

G cluster_structure Molecular Structure & Polarity cluster_solubility Differential Solubility Explained Molecule 4,5-Dibromo-2-methylaniline Aromatic_Ring Aromatic Ring (Nonpolar, Hydrophobic) Molecule->Aromatic_Ring Br_Substituents Two Bromine Atoms (Hydrophobic) Molecule->Br_Substituents Methyl_Group Methyl Group (Hydrophobic) Molecule->Methyl_Group Amine_Group Amine (-NH2) Group (Polar, Capable of H-Bonding) Molecule->Amine_Group Water Water (Highly Polar) Aromatic_Ring->Water Hydrophobic Mismatch Ethanol Ethanol (Polar & Nonpolar Parts) Aromatic_Ring->Ethanol van der Waals Interactions Poor_Solubility Poor Solubility Aromatic_Ring->Poor_Solubility Dominant Hydrophobicity Amine_Group->Water Weak H-Bonding Amine_Group->Ethanol Strong H-Bonding Water->Poor_Solubility Good_Solubility Good Solubility Ethanol->Good_Solubility G start Start: Excess Solute + Solvent shake Equilibrate in Shaker (24-72h at constant T) start->shake settle Settle Undisturbed (≥24h) shake->settle sample Sample Supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end End: Quantitative Result calculate->end

Caption: Isothermal shake-flask experimental workflow.

References

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Retrieved from Santa Monica College website: [Link]

  • Mehrani, S., et al. (2014). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC. Retrieved from [Link]

  • 5 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dibromo-4-methylaniline. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Handling Oxidation Side Reactions of 4,5-Dibromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4,5-Dibromo-2-methylaniline . This guide is engineered for researchers, scientists, and drug development professionals who are experiencing yield losses, reagent degradation, or intractable byproducts due to the oxidative instability of this specific aniline derivative.

Below, you will find mechanistic FAQs, troubleshooting workflows, self-validating protocols, and quantitative data to help you stabilize your syntheses.

Part 1: Core FAQs - Mechanisms & Causality

Q1: Why is 4,5-Dibromo-2-methylaniline so prone to oxidation despite having two halogen atoms? A1: The susceptibility of aniline derivatives to oxidation is governed by the energy of their highest occupied molecular orbital (HOMO). The amino group (-NH₂) is a strong electron-donating group via resonance, which significantly raises the HOMO energy, making the molecule highly susceptible to single-electron transfer (SET) oxidation[1]. While the two bromine atoms at positions 4 and 5 exert an electron-withdrawing inductive effect, their resonance donation, combined with the hyperconjugation from the ortho-methyl group, maintains a sufficiently electron-rich system. This allows atmospheric oxygen or trace transition metals to easily abstract an electron, initiating a radical cascade[1].

Q2: What are the primary oxidation byproducts, and how do I visually identify them? A2: Oxidation typically proceeds via an anilinium radical cation. Depending on the pH and oxidants present, this radical dimerizes or further oxidizes into azoxybenzenes, nitrobenzenes, quinone imines, or polyaniline-like oligomers[2][3].

  • Visual Indicator: Pure 4,5-Dibromo-2-methylaniline should be a pale/white solid. A shift to dark brown, purple, or black indicates the formation of highly conjugated azo dimers or polymeric tars.

  • Analytical Indicator: On a TLC plate, oxidized polymeric species will often streak or remain at the baseline (Rf = 0) in standard EtOAc/Hexane mixtures.

Q3: Can I simply add an antioxidant to my reaction to prevent this? A3: Yes, but it depends on the reaction mechanism. Antioxidants like Ascorbic Acid or Butylated hydroxytoluene (BHT) act as sacrificial electron or hydrogen atom donors, intercepting the initial anilinium radical before it can propagate[4][5]. However, in transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig), these additives can competitively bind the metal catalyst or alter the redox cycle. In such cases, structural protection (e.g., acetylation) or strict exclusion of oxygen is required.

Part 2: Visual Workflows & Mechanistic Pathways

OxidationPathway A 4,5-Dibromo-2-methylaniline (Electron-Rich) B Anilinium Radical Cation (SET Intermediate) A->B -e⁻, O₂/Metals C Quinone Imine (Deep Color) B->C Further Oxidation D Azo/Azoxy Dimers (Oligomerization) B->D Radical Coupling E Polyaniline-like Polymers (Insoluble Tar) D->E Propagation

Fig 1. Single-electron transfer (SET) oxidation pathway of 4,5-Dibromo-2-methylaniline.

Troubleshooting Start Start: Handling 4,5-Dibromo- 2-methylaniline Q1 Is the reagent discolored (brown/black)? Start->Q1 A1 Purify via silica plug or recrystallization Q1->A1 Yes Q2 Running a transition-metal catalyzed reaction? Q1->Q2 No A1->Q2 A2 Strict Schlenk technique & Freeze-Pump-Thaw Q2->A2 Yes Q3 Still observing oxidative byproducts? Q2->Q3 No A2->Q3 A3 Implement N-Acetylation or Boc Protection Q3->A3 Yes

Fig 2. Decision matrix for mitigating oxidation side reactions in aniline derivatives.

Part 3: Troubleshooting Guide

Issue A: Reagent degradation during long-term storage

Symptom: The reagent bottle, initially containing a pale powder, has turned dark brown over several months. Root Cause: Continuous exposure to atmospheric oxygen and ambient light triggers auto-oxidation. Solution:

  • Purification: Dissolve the degraded batch in minimal ethyl acetate and pass it through a short pad of silica gel to trap the highly polar polymeric tars. Concentrate the filtrate.

  • Storage: Store the purified solid in an amber vial under an argon atmosphere at 4°C.

Issue B: Yield crashes during Buchwald-Hartwig or Sandmeyer reactions

Symptom: Target product yield is <20%, and the reaction mixture turns pitch black immediately upon the addition of the transition metal catalyst. Root Cause: Transition metals (especially Cu and Pd) can act as single-electron oxidants, accelerating the formation of the anilinium radical in the presence of dissolved oxygen. Solution: Implement rigorous solvent degassing (see Protocol 1). If the metal itself is oxidizing the substrate, you must lower the HOMO of the aniline via a protecting group (see Protocol 2).

Issue C: Formation of intractable black tars during acidic workups

Symptom: Upon quenching a reaction with aqueous HCl, the organic layer rapidly darkens and an insoluble black precipitate forms. Root Cause: Acidic conditions lower the oxidation potential of anilines, and protonation can catalyze the oligomerization of oxidized intermediates into polyaniline-like structures[3]. Solution: Quench with mild, buffered aqueous solutions (e.g., saturated NH₄Cl or phosphate buffer at pH 7) instead of strong mineral acids.

Part 4: Quantitative Strategy Comparison

To help you select the optimal mitigation strategy, refer to the performance metrics below, compiled from standard aniline optimization workflows:

Mitigation StrategyTypical Yield Recovery (%)Reagent CostImplementation TimeBest Use Case
Inert Atmosphere (Ar) +15–20%LowFast (<10 mins)General storage, standard cross-coupling
Antioxidant (e.g., BHT) +25–30%LowFast (<5 mins)Radical-sensitive polymerizations
Freeze-Pump-Thaw Degassing +20–25%NoneMedium (30 mins)Metal-catalyzed couplings
N-Acetylation (Protection) +40–50%MediumSlow (2 steps, 1 day)Harsh oxidative conditions, multi-step synthesis

Part 5: Self-Validating Experimental Protocols

Protocol 1: Freeze-Pump-Thaw Degassing (Solvent Preparation)

Causality: Dissolved oxygen acts as the primary electron acceptor in SET oxidation. Standard nitrogen bubbling only removes ~80% of dissolved O₂. The Freeze-Pump-Thaw method removes >99% of dissolved gases by exploiting the differential vapor pressures of gases and solid solvents under vacuum.

Step-by-Step Methodology:

  • Place the solvent required for your reaction in a Schlenk flask with a magnetic stir bar. Seal the flask.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line (Schlenk line) for 3–5 minutes to evacuate the headspace of any gases that were expelled during freezing.

  • Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow it to thaw in a room-temperature water bath. Observe the solvent: you will see bubbles of trapped gas escaping as the lattice melts.

  • Repeat: Repeat steps 2–4 for a total of three cycles.

  • Validation Check: During the third thaw cycle, the self-validating indicator of success is the complete cessation of gas bubbles evolving from the melting solvent. Backfill with Argon and use immediately.

Protocol 2: N-Acetylation Protection Strategy

Causality: Converting the primary amine to an acetamide delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group via resonance. This significantly lowers the HOMO energy, stripping the aromatic ring of its excess electron density and completely shutting down the SET oxidation pathway[6].

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4,5-Dibromo-2-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Acylation: Cool the flask to 0°C. Add Acetic Anhydride (Ac₂O) (1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check (TLC): Monitor the reaction via TLC (e.g., 20% EtOAc/Hexanes). The starting aniline will appear as a highly polar spot that slowly darkens on the silica plate upon exposure to air. The successful formation of the protected product is validated by the appearance of a new, less polar spot (higher Rf) that remains completely color-stable, confirming the oxidation pathway has been deactivated.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The protected intermediate can now be subjected to harsh downstream conditions without oxidizing.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Source: Open Access Journals URL:[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reactions of Aniline Source: Chemistry Steps URL:[Link]

  • Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Storage conditions to prevent degradation of 4,5-Dibromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,5-Dibromo-2-methylaniline

A Guide to Optimal Storage and Handling for Preventing Chemical Degradation

Welcome to the dedicated technical support guide for 4,5-Dibromo-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice to ensure the long-term stability and integrity of your 4,5-Dibromo-2-methylaniline samples.

Frequently Asked Questions (FAQs)

Q1: My 4,5-Dibromo-2-methylaniline, which was initially a white or off-white powder, has developed a yellow or brownish tint. What is causing this discoloration?

This discoloration is a common indicator of chemical degradation, primarily due to oxidation.[1] The aniline functional group in 4,5-Dibromo-2-methylaniline is susceptible to oxidation when exposed to atmospheric oxygen.[1][2] This process is often accelerated by exposure to light, leading to the formation of colored impurities.[1][3] The presence of the electron-donating methyl and bromo groups on the aromatic ring can influence the rate of this oxidation.

Q2: Can I still use my discolored 4,5-Dibromo-2-methylaniline in my experiments?

Using discolored or degraded 4,5-Dibromo-2-methylaniline is strongly discouraged, especially in applications requiring high purity. The colored impurities are byproducts of degradation and their presence can:

  • Lead to lower yields in your chemical reactions.[1]

  • Cause the formation of unexpected side products.[1]

  • Interfere with analytical measurements.

  • Compromise the reproducibility and integrity of your experimental results.[1]

For optimal results, it is always recommended to use a fresh, unoxidized batch of the compound.

Q3: What are the ideal storage conditions to prevent the degradation of 4,5-Dibromo-2-methylaniline?

To maintain the purity and stability of 4,5-Dibromo-2-methylaniline, it is crucial to protect it from air, light, and moisture. The ideal storage conditions are summarized in the table below.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1]Prevents oxidation of the sensitive aniline group by atmospheric oxygen.[1][2]
Container Use a tightly sealed, opaque container.Prevents exposure to air and light. Amber glass vials with tight-fitting caps are a good option.
Light Protect from all sources of light.[1][4]Light can catalyze the oxidation process, leading to accelerated degradation.[1][3]
Temperature Store in a cool, dry place, generally between 15°C and 25°C.[1]Lower temperatures slow down the rate of chemical reactions, including degradation.
Moisture Keep in a dry environment.While the compound itself is not excessively hygroscopic, absorbed moisture can potentially facilitate degradation pathways.

For long-term storage, sealing the container inside a desiccator that has been purged with an inert gas can provide an additional layer of protection.

Q4: I do not have access to a glovebox or Schlenk line. How can I handle 4,5-Dibromo-2-methylaniline to minimize exposure to air?

If you lack specialized equipment for handling air-sensitive reagents, you can still take steps to minimize degradation:

  • Work Quickly and Efficiently: Have all your necessary equipment and reagents ready before opening the container of 4,5-Dibromo-2-methylaniline.

  • Inert Gas Purge: You can briefly purge the headspace of the container with a gentle stream of nitrogen or argon before and after dispensing the compound.

  • Smallest Possible Quantities: Purchase and use the smallest quantity of the chemical necessary for your experiments to avoid having a large container that is frequently opened.[5][6]

  • Secure Sealing: Immediately and tightly reseal the container after use.[1][5] Parafilm can be wrapped around the cap for an extra seal.

While these methods are not as effective as using a glovebox, they can significantly reduce the extent of exposure to air.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Problem: I suspect my 4,5-Dibromo-2-methylaniline has degraded, but the discoloration is very faint. How can I confirm this?

Solution:

  • Melting Point Analysis: A key indicator of purity is the melting point. A pure, undegraded sample of 4,5-Dibromo-2-methylaniline should have a sharp melting point within the range of 57-59°C. A broadened or depressed melting point range suggests the presence of impurities due to degradation.

  • Thin-Layer Chromatography (TLC): Run a TLC of your sample against a known fresh sample (if available). The appearance of additional spots in your sample lane is a strong indication of degradation.

  • Spectroscopic Analysis (NMR, IR): For a more definitive answer, you can acquire an NMR or IR spectrum of your sample and compare it to a reference spectrum. The presence of new or broadened peaks can confirm the presence of degradation products.

Troubleshooting Workflow for Suspected Degradation

G cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Confirmation & Action cluster_3 Preventative Measures observe Visual Inspection: - Off-color (yellow/brown)? - Inconsistent appearance? purity Is high purity critical for the experiment? observe->purity Degradation Suspected confirm Confirm Degradation: 1. Melting Point Analysis 2. TLC vs. Standard 3. NMR/IR Spectroscopy purity->confirm Yes proceed Proceed with caution. Be aware of potential side reactions and lower yields. purity->proceed No discard Discard and procure a fresh batch. confirm->discard Degradation Confirmed review Review Storage and Handling Protocols discard->review proceed->review

Sources

Validation & Comparative

Analytical Comparison Guide: 4,5-Dibromo-2-methylaniline Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR and Mass Spectrometry data for 4,5-Dibromo-2-methylaniline Content Type: Publish Comparison Guides

Executive Summary

4,5-Dibromo-2-methylaniline (CAS: 102170-00-3), also known as 4,5-dibromo-o-toluidine, is a critical halogenated aniline intermediate used in the synthesis of complex pharmaceuticals and agrochemicals. Its structural specificity—having bromine atoms at the para and meta positions relative to the methyl group—distinguishes it from its more common regioisomers, such as 4,6-dibromo-2-methylaniline (a common over-bromination byproduct) and 3,5-dibromo-2-methylaniline .

This guide provides a technical comparison of the FTIR and Mass Spectrometry (MS) profiles of 4,5-Dibromo-2-methylaniline against these alternatives. It establishes a self-validating protocol for researchers to confirm regioisomer purity, a critical quality attribute (CQA) in drug development where isomer-specific reactivity dictates yield and efficacy.

Structural Context & Causality

To interpret the spectral data accurately, one must understand the structural environment. The 4,5-dibromo-2-methylaniline molecule is a 1,2,4,5-tetrasubstituted benzene .

  • Position 1: Amine (-NH₂)

  • Position 2: Methyl (-CH₃)

  • Position 4: Bromine (-Br)[1][2][3][4][5]

  • Position 5: Bromine (-Br)[1][2][3][5]

  • Positions 3 & 6: Protons (-H)

The Causality of Differentiation: The key to distinguishing this compound from its isomers lies in the position of the remaining hydrogen atoms .

  • In the 4,5-isomer , the protons at positions 3 and 6 are para to each other.

  • In the 4,6-isomer (common impurity), the protons at positions 3 and 5 are meta to each other.

  • In the 3,5-isomer , the protons at positions 4 and 6 are meta to each other.

This difference in proton arrangement dictates the C-H Out-of-Plane (OOP) Bending frequencies in FTIR, providing a definitive "fingerprint" for identification.

FTIR Spectroscopy: The Regioisomer Fingerprint

Experimental Protocol: ATR-FTIR
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background subtracted).

  • Sample Prep: Neat solid placed directly on the crystal; high-pressure clamp applied to ensure contact.

Comparative Spectral Analysis

The following table contrasts the critical spectral features of 4,5-Dibromo-2-methylaniline against its primary impurity/isomer, 4,6-Dibromo-2-methylaniline.

Functional GroupVibration Mode4,5-Dibromo-2-methylaniline (Target)4,6-Dibromo-2-methylaniline (Alternative)Mechanistic Explanation
Primary Amine N-H Stretch (Sym/Asym)3480 / 3390 cm⁻¹3490 / 3400 cm⁻¹Minimal difference; both have free -NH₂ groups.
Aromatic Ring C=C Stretch1620, 1580 cm⁻¹1615, 1575 cm⁻¹Standard aromatic skeletal vibrations.
Aromatic C-H OOP Bending (Critical) 870–885 cm⁻¹ (Strong, Solitary) 800–850 cm⁻¹ (Multiple bands) Differentiation Key: The 4,5-isomer has isolated para protons (1,2,4,5-pattern), typically yielding a single high-frequency band. The 4,6-isomer (1,2,4,6-pattern) has meta protons, shifting the bend to lower frequencies.
C-Br Stretch1050–1070 cm⁻¹1040–1060 cm⁻¹Heavy atom stretching; often coupled with ring vibrations.

Analyst Note: If your spectrum shows a "split" or "messy" region between 800–850 cm⁻¹, your sample likely contains the 4,6-isomer or 3,5-isomer. The target 4,5-isomer is characterized by a cleaner, higher-frequency OOP band near 880 cm⁻¹.

Mass Spectrometry: Isotopic Confirmation

While FTIR confirms the regiochemistry (where the atoms are), Mass Spectrometry confirms the elemental composition (what atoms are present).

Experimental Protocol: GC-MS
  • Inlet Temp: 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Ionization: Electron Impact (EI), 70 eV.

Isotope Distribution Logic

Bromine exists naturally as two isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). A molecule with two bromine atoms will exhibit a characteristic 1:2:1 triplet pattern in its molecular ion cluster.

Data Summary Table
Ion Identitym/z (Theoretical)Relative AbundanceInterpretation
Molecular Ion (M) 263 ~50%Contains ⁷⁹Br + ⁷⁹Br
M+2 265 100% (Base) Contains ⁷⁹Br + ⁸¹Br (Statistically most likely)
M+4 267 ~50%Contains ⁸¹Br + ⁸¹Br
[M - Br]⁺ 184 / 1861:1 DoubletLoss of one bromine atom.
[M - H - 2Br]⁺ 106HighLoss of both bromines and a proton (formation of toluidine radical).
Fragmentation Pathway Diagram

The following diagram illustrates the fragmentation logic used to validate the structure.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 263, 265, 267 (1:2:1 Triplet) Frag_1 Fragment [M - Br]+ m/z 184, 186 (1:1 Doublet) M_Ion->Frag_1 - Br• (79/81) Frag_2 Fragment [M - 2Br]+ m/z 105/106 (Toluidine Core) Frag_1->Frag_2 - Br• (79/81) Frag_3 Tropylium/Aniline Ion m/z 77-79 Frag_2->Frag_3 - HCN / Rearrangement

Figure 1: Predicted EI-MS fragmentation pathway for 4,5-Dibromo-2-methylaniline. The sequential loss of bromine atoms is the primary validation check.

Analytical Workflow for Purity Validation

To ensure the integrity of your starting material, follow this decision tree. It is designed to filter out the most common synthesis impurities (mono-bromo and wrong regioisomers).

Workflow Start Crude/Unknown Sample Step1 Step 1: GC-MS Check Isotope Pattern Start->Step1 Check1 1:2:1 Triplet @ 263/265/267? Step1->Check1 Fail1 Reject: Mono-bromo or Non-brominated Check1->Fail1 No Step2 Step 2: FTIR Analysis Check Fingerprint (800-900 cm⁻¹) Check1->Step2 Yes Check2 Single Band @ ~870-885 cm⁻¹? Step2->Check2 Fail2 Reject: 4,6-Isomer (Bands @ 800-850 cm⁻¹) Check2->Fail2 No Pass PASS: 4,5-Dibromo-2-methylaniline Check2->Pass Yes

Figure 2: Analytical decision tree for validating 4,5-Dibromo-2-methylaniline against common impurities.

References

  • ChemicalBook. 4,5-Dibromo-2-methylaniline (CAS 102170-00-3) Product Properties. Retrieved from .

  • National Institute of Standards and Technology (NIST). 2,6-Dibromo-4-methylaniline Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from .

  • BenchChem. Spectroscopic Strategies for Differentiating Isomers of Trifluoromethylaniline (Analogous Methodology). Retrieved from .

  • PubChem. Compound Summary: 3,5-Dibromo-2-methylaniline (Isomer Comparison). National Library of Medicine.[6] Retrieved from .[6]

  • Sigma-Aldrich. FTIR and FTRaman spectroscopic investigation of substituted anilines. Retrieved from .

Sources

Comparative Guide: 4,5-Dibromo-2-methylaniline vs. 2,4-Dibromo-6-methylaniline in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of fine chemical synthesis, active pharmaceutical ingredient (API) development, and materials science, the regiochemistry of halogenated anilines dictates both their reactivity and downstream commercial viability. Two highly valuable, yet fundamentally distinct isomers are 4,5-Dibromo-2-methylaniline and 2,4-Dibromo-6-methylaniline .

While they share the same molecular weight and core toluidine scaffold, the positional variance of their bromine atoms creates drastically different electronic environments and steric profiles. As a Senior Application Scientist, understanding the causality behind these structural differences is critical for designing scalable, regioselective cross-coupling reactions and API workflows.

Structural & Physicochemical Profiling

The fundamental difference between these two compounds lies in the orientation of the halogens relative to the strongly electron-donating amino (-NH₂) group.

  • 2,4-Dibromo-6-methylaniline (often referred to as 4,6-dibromo-o-toluidine) features bromine atoms at the ortho and para positions relative to the amine[1].

  • 4,5-Dibromo-2-methylaniline places the halogens at the meta and para positions relative to the amine[2].

Quantitative Data Summary
Property4,5-Dibromo-2-methylaniline2,4-Dibromo-6-methylaniline
CAS Registry Number 102170-00-3[2]30273-41-7[1]
Molecular Formula C₇H₇Br₂NC₇H₇Br₂N
Molar Mass 264.95 g/mol 264.95 g/mol
Melting Point N/A (Typically viscous liquid/low MP solid)44 – 49 °C[1]
Substitution Pattern meta / para-dibromo (relative to NH₂)ortho / para-dibromo (relative to NH₂)
Steric Hindrance at Amine Low (Flanked only by one methyl group)High (Flanked by a methyl and a bromine)
Primary Application Discovery chemistry building blockBromhexine API precursor, Polymer Catalysis[3][4]

Mechanistic & Synthetic Pathways

The Causality of Electrophilic Aromatic Substitution

The synthesis of these isomers highlights the fundamental rules of electrophilic aromatic substitution (EAS). The amino group is a powerful ortho/para directing group due to resonance electron donation into the aromatic ring.

When o-toluidine is subjected to direct bromination, the positions ortho (C6) and para (C4) to the amine are highly activated. Consequently, direct bromination of o-toluidine overwhelmingly and rapidly yields 2,4-Dibromo-6-methylaniline [5].

Synthesizing 4,5-Dibromo-2-methylaniline requires circumventing this natural directing effect. Because position 5 is meta to the amine, direct bromination of o-toluidine will never yield this isomer. Instead, it must be synthesized through indirect, multi-step sequences, such as the nitration of 3,4-dibromotoluene followed by the reduction of the nitro group to an amine.

Application Landscape & Workflows

2,4-Dibromo-6-methylaniline: From APIs to Advanced Polymers

This isomer is a critical commercial intermediate. It serves as the primary starting material for the synthesis of Bromhexine hydrochloride , a widely used mucolytic API[3]. The synthesis involves protecting the amine, brominating the methyl group, and condensing it with N-methylcyclohexylamine.

Furthermore, its unique steric bulk makes it an ideal precursor for synthesizing bulky phenyl-substituted α-diimine Ni(II) catalysts. These catalysts are utilized in the chain-walking polymerization of highly branched polyolefins, where steric hindrance is required to control polymer topology[4].

Workflow A o-Toluidine B Electrophilic Bromination (Br2 / NaBr, 10°C) A->B C 2,4-Dibromo-6-methylaniline (Yield: >85%) B->C D Amine Protection & Bromination (AcCl, then Br2) C->D E N,N-Diacetyl-2,4-dibromo-6-(bromomethyl)aniline D->E F Amine Condensation (N-Methylcyclohexylamine) E->F G Hydrolysis & Salt Formation (Aqueous HCl) F->G H Bromhexine Hydrochloride (Mucolytic API) G->H

Synthetic workflow of Bromhexine Hydrochloride starting from 2,4-Dibromo-6-methylaniline.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol 1: Regioselective Bromination of o-Toluidine

Objective: Synthesize 2,4-Dibromo-6-methylaniline with >90% regiochemical purity[5].

  • Reagent Preparation: Dissolve Sodium Bromide (2.0 eq) in deionized water. Slowly add Bromine (2.0 eq) at 25 °C to generate the tribromide ion (

    
    ) complex.
    
    • Causality: Free bromine is highly reactive and can cause rapid, exothermic oxidative polymerization of the electron-rich aniline ring. The

      
       complex acts as a controlled, mild brominating reservoir, keeping the effective concentration of electrophilic bromine low to ensure clean dibromination.
      
  • Substrate Addition: Cool a solution of o-toluidine (1.0 eq) to 10 °C. Dropwise, add the tribromide solution over 30 minutes.

    • Causality: Thermal control at 10 °C prevents the formation of tribrominated byproducts and tar.

  • Self-Validation & Isolation: The reaction progress is visually self-validating; the dark red color of the tribromide solution dissipates as it is consumed. The endpoint is reached when the product precipitates as a distinct solid. Validate via TLC (Hexane:EtOAc 9:1); the o-toluidine spot (lower Rf) should completely disappear.

  • Workup: Filter the solid, wash successively with water and 10% aqueous sodium thiosulfate (to quench residual bromine), and dry under reduced pressure.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Achieve mono-arylation of 2,4-Dibromo-6-methylaniline[4].

Reactivity cluster_1 2,4-Dibromo-6-methylaniline cluster_2 4,5-Dibromo-2-methylaniline N1 Amino Group (Sterically Hindered) N2 C4-Bromine (High Cross-Coupling Reactivity) N1->N2 Regioselective N3 C2-Bromine (Low Reactivity, Hindered) N1->N3 Requires Bulky Ligand M1 Amino Group (Accessible) M2 C4 & C5 Bromines (Similar Reactivity) M1->M2 Non-selective

Steric hindrance and regioselective cross-coupling pathways of dibromotoluidine isomers.

  • Reaction Setup: Combine 2,4-Dibromo-6-methylaniline (1.0 eq), Phenylboronic acid (1.05 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) in a degassed Toluene/Water (4:1) mixture.

    • Causality: In 2,4-Dibromo-6-methylaniline, the C4-bromine is sterically accessible, while the C2-bromine is heavily flanked by the bulky methyl group and the amine. By strictly limiting the boronic acid to 1.05 equivalents, oxidative addition by the Palladium catalyst occurs almost exclusively at the less hindered C4 position[4].

  • Execution: Heat the mixture to 80 °C for 12 hours under an inert argon atmosphere.

  • Self-Validation: Monitor via LC-MS. The formation of a mono-coupled product (Mass shift of +76 Da corresponding to one phenyl addition minus one bromine) confirms regioselectivity. If the temperature exceeds 80 °C or excess boronic acid is used, di-coupled byproducts will appear, serving as a diagnostic indicator of poor stoichiometric or thermal control.

References

  • [3] ChemBK. 2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}aniline hydrochloride (Bromhexine API Synthesis). Available at:[Link]

  • [4] MDPI - Polymers. Synthesis of Highly Branched Polyolefins Using Phenyl Substituted α-Diimine Ni(II) Catalysts. Available at: [Link]

  • [5] Google Patents (EP3927685B1). A process for the synthesis of anthranilic diamide compounds and intermediates thereof. Available at:

  • NIScPR. Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings. Available at: [Link]

Sources

Reference standard for 4,5-Dibromo-2-methylaniline analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Selection and Application of Reference Standards for the Analysis of 4,5-Dibromo-2-methylaniline

For professionals engaged in pharmaceutical research, development, and quality control, the precise and accurate analysis of chemical intermediates is a foundational requirement. 4,5-Dibromo-2-methylaniline, a substituted aniline, serves as a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][2] Its purity and identity must be unequivocally established to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of reference standards and analytical methodologies for the robust characterization of 4,5-Dibromo-2-methylaniline.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry. It is the cornerstone of a self-validating analytical system, providing the basis for identity, purity, and strength measurements. The selection of an appropriate reference standard is the first and most critical step in developing a reliable analytical method. Key attributes of a high-quality reference standard include:

  • High Purity: Typically, reference standards should have a purity of 98% or higher, with a detailed characterization of any impurities.[3]

  • Comprehensive Characterization: The identity of the standard must be confirmed using various spectroscopic techniques (e.g., NMR, IR, MS).[4]

  • Certificate of Analysis (CoA): A CoA is an essential document that provides detailed information about the reference standard, including its purity, identity, and the methods used for its characterization.

  • Traceability: The characterization of the reference standard should be traceable to national or international standards where applicable.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for 4,5-Dibromo-2-methylaniline depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the complexity of the sample matrix, and the required sensitivity. The two most common and powerful techniques for the analysis of substituted anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Stationary Phase Commonly a C18 reverse-phase silica gel column.[6]A moderately polar capillary column, such as one with a phenyl-methyl polysiloxane stationary phase, is often suitable.[6]
Mobile Phase/Carrier Gas A gradient of acetonitrile and water is a common choice for reverse-phase chromatography.[6]An inert gas, typically helium or nitrogen, is used as the carrier gas.[7]
Detection UV-Vis detection is common, with the wavelength set to an absorbance maximum for the analyte (e.g., 254 nm).[6]Mass spectrometry provides high selectivity and structural information.[8]
Sensitivity Good sensitivity, often in the µg/mL to ng/mL range.Excellent sensitivity, capable of detecting trace-level impurities, often in the ng/mL to pg/mL range.[8]
Selectivity Good selectivity can be achieved by optimizing the mobile phase and stationary phase.Very high selectivity, as compounds are separated based on both their retention time and their mass-to-charge ratio.[5]
Sample Preparation The sample is dissolved in a suitable solvent, often the mobile phase.[6]The sample is dissolved in a volatile solvent. Derivatization may sometimes be necessary for polar analytes but is often not required for anilines.[9]
Advantages Robust, reproducible, and suitable for a wide range of compounds.High sensitivity and selectivity, provides structural information for impurity identification.[5]
Limitations May have lower sensitivity than GC-MS for certain compounds.The analyte must be volatile and thermally stable.

Selecting a Primary Reference Standard for 4,5-Dibromo-2-methylaniline

For quantitative analysis, a primary reference standard of 4,5-Dibromo-2-methylaniline with the highest available purity should be selected. Several chemical suppliers offer this compound with purities ranging from 97% to over 98%.[3]

Workflow for Analytical Method Selection

start Define Analytical Goal quant Quantitative Analysis (Purity, Assay) start->quant qual Qualitative Analysis (Identification, Impurity Profile) start->qual hplc HPLC-UV quant->hplc Robust & Reproducible decision Is High Sensitivity Required? qual->decision gcms GC-MS decision->hplc No decision->gcms Yes

Caption: A logical workflow for selecting an analytical method.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the analysis of 4,5-Dibromo-2-methylaniline. Method optimization and validation are essential for any specific application.[7][10]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of 4,5-Dibromo-2-methylaniline.[6]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 4,5-Dibromo-2-methylaniline reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare mobile phase A as water and mobile phase B as acetonitrile. Degas both mobile phases.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Column temperature: 30 °C

      • Detection wavelength: 254 nm

      • Injection volume: 10 µL

      • Gradient elution: A typical gradient might start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions.

    • Standard and Sample Preparation:

      • Prepare a stock solution of the 4,5-Dibromo-2-methylaniline reference standard in acetonitrile (e.g., 1 mg/mL).

      • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve.

      • Prepare sample solutions by dissolving the material to be tested in the initial mobile phase composition to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the sensitive and selective analysis of 4,5-Dibromo-2-methylaniline.[6][8]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • A moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a phenyl-methyl polysiloxane stationary phase).

  • Reagents:

    • Methanol or Ethyl Acetate (GC grade)

    • 4,5-Dibromo-2-methylaniline reference standard

  • Procedure:

    • GC Conditions:

      • Injector temperature: 250 °C

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

      • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Injection mode: Split (e.g., 20:1 split ratio).

    • MS Conditions:

      • Ion source temperature: 230 °C

      • Scan range: 50-400 m/z

    • Standard and Sample Preparation:

      • Prepare a stock solution of the 4,5-Dibromo-2-methylaniline reference standard in methanol or ethyl acetate.

      • Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations.

Experimental Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing mobile_phase Prepare Mobile Phase (Acetonitrile/Water) hplc Inject into HPLC System mobile_phase->hplc standard Prepare Reference Standard Solutions standard->hplc sample Prepare Sample Solutions sample->hplc data Acquire Chromatographic Data (254 nm) hplc->data integrate Integrate Peak Areas data->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: A typical experimental workflow for HPLC analysis.

Conclusion

The selection of a high-purity reference standard for 4,5-Dibromo-2-methylaniline is paramount for achieving accurate and reliable analytical results. While both HPLC and GC-MS are powerful techniques for its analysis, the choice between them should be guided by the specific analytical needs, such as the required sensitivity and the desire for structural confirmation. The protocols provided in this guide offer a solid foundation for developing and implementing robust analytical methods for this important chemical intermediate, thereby ensuring the quality and integrity of the drug development process.

References

  • [No Source Found]
  • Dörgerloh, U., et al. (2021).
  • St-Laurent, C. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dibromo-4-methylaniline. PubChem. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved March 7, 2024, from [Link]

  • Ouard, B., et al. (2022). 2,6-Dibromo-4-methylaniline.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-2-methylaniline. PubChem. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Srinivasarao, V., et al. (2016).
  • Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene.
  • [No Source Found]
  • [No Source Found]
  • Deodhe, S. T., et al. (n.d.).

Sources

Precision Profiling: A Comparative Guide to GC-MS Identification of 4,5-Dibromo-2-methylaniline Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of 4,5-Dibromo-2-methylaniline (4,5-DBMA) and its associated impurities presents a classic analytical paradox: the molecule is small enough for gas chromatography (GC) but sufficiently polar to exhibit severe peak tailing and adsorption on standard stationary phases.[1] Furthermore, the synthesis of this intermediate—typically via the bromination of o-toluidine—inevitably generates regioisomers (e.g., 3,5-dibromo, 4,6-dibromo) that possess identical molecular weights and nearly indistinguishable boiling points.

This guide challenges the reliance on standard C18 LC-MS methods, which often fail to resolve these positional isomers. Instead, we propose a derivatization-based GC-MS (EI) workflow as the gold standard for impurity profiling, offering superior resolution and structural elucidation capabilities.[1]

The Analytical Challenge: The "Regioisomer Trap"

In the synthesis of 4,5-DBMA, the directing effects of the amino (-NH2) and methyl (-CH3) groups create a statistical distribution of by-products.

  • Target: 4,5-Dibromo-2-methylaniline[1]

  • Critical Impurities:

    • Regioisomers: 3,5-Dibromo-2-methylaniline; 4,6-Dibromo-2-methylaniline.[1]

    • Homologs: Monobromo species (under-brominated) and Tribromo species (over-brominated).[1]

Why Standard Methods Fail:

  • Direct GC Injection: Free anilines interact strongly with silanol groups in the GC liner and column, leading to broad, tailing peaks that mask trace impurities.[2]

  • Standard LC-MS: While sensitive, Electrospray Ionization (ESI) is "soft."[1][2] It produces primarily

    
     ions with little fragmentation, making it difficult to distinguish positional isomers that co-elute on standard C18 columns.[2]
    
Comparative Analysis: GC-MS (Derivatized) vs. Alternatives

The following table objectively compares the proposed derivatization method against common alternatives.

FeatureMethod A: GC-EI-MS (TFA-Derivatized) Method B: Direct GC-MS (Free Base) Method C: LC-ESI-MS (C18)
Isomer Resolution Superior. Derivatization amplifies steric differences between isomers, altering retention indices significantly.[1]Poor. Peak tailing causes co-elution of closely related isomers.[1][2]Moderate. Requires specialized Phenyl-Hexyl columns; standard C18 often fails.[1][2]
Peak Shape Sharp/Symmetric. Amide formation eliminates H-bonding with silanols.[1][2]Asymmetric/Tailing. Severe adsorption of primary amine.[1][2]Good. Excellent for polar compounds.[1][2]
Structural ID High Confidence. EI (70 eV) provides rich fragmentation patterns specific to Br position.[1][2]Moderate. Thermal degradation in the injector can create artifacts.[2]Low. Soft ionization yields mostly molecular ions; MS/MS required for fragments.[1][2]
Sensitivity High. Sharp peaks increase signal-to-noise ratio (S/N).[1][2]Low. Tailing dilutes signal; active sites absorb trace analytes.[1][2]High. Excellent for trace quantitation but risks false positives due to co-elution.[1][2]

Scientist’s Insight: While LC-MS is faster for routine purity checks, GC-EI-MS with Trifluoroacetic Anhydride (TFAA) derivatization is the only robust method for identifying unknown impurities during process development.[1] The derivatization "caps" the polar amine, transforming the analyte into a volatile, thermally stable amide.

Strategic Workflow: The Derivatization Protocol

This protocol utilizes Trifluoroacetic Anhydride (TFAA) to convert 4,5-DBMA into its trifluoroacetamide derivative.[1] This reaction is rapid, quantitative, and produces a derivative with excellent chromatographic properties.

Visualizing the Workflow

G Sample Crude Sample (Solid/Oil) Dissolve 1. Solubilization (Ethyl Acetate) Sample->Dissolve Deriv 2. Derivatization (Add TFAA, 60°C, 15 min) Dissolve->Deriv Capping active -NH2 Dry 3. Evaporation (N2 Stream) Deriv->Dry Remove excess acid Recon 4. Reconstitution (Isooctane) Dry->Recon Solvent exchange GC 5. GC-MS Analysis (Splitless Injection) Recon->GC

Figure 1: Step-by-step derivatization workflow for stabilizing halogenated anilines.

Detailed Experimental Protocol

Reagents:

  • Solvent: Ethyl Acetate (LC-MS Grade) and Isooctane.[1][2]

  • Reagent: Trifluoroacetic Anhydride (TFAA) (>99%).[1][2]

  • Internal Standard (Optional): 2,4-Dibromoaniline (distinct retention time).[1]

Step-by-Step Procedure:

  • Preparation: Weigh 10 mg of the sample into a 2 mL GC vial.

  • Solubilization: Add 1.0 mL of Ethyl Acetate. Vortex until dissolved.[1][2]

  • Derivatization: Add 50 µL of TFAA. Cap the vial immediately (TFAA is moisture sensitive).[2]

  • Incubation: Heat the vial at 60°C for 15 minutes . Note: This ensures complete conversion of sterically hindered isomers.

  • Clean-up: Evaporate the solvent and excess TFAA to dryness under a gentle stream of Nitrogen (prevents acid damage to the GC column).[2]

  • Reconstitution: Reconstitute the residue in 1.0 mL of Isooctane .

    • Why Isooctane? It induces a "solvent focusing" effect during splitless injection, sharpening early eluting peaks.[1][2]

GC-MS Instrument Parameters

This method is validated for an Agilent 7890/5977 system but is transferable to Shimadzu or Thermo platforms.[1]

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed arylene phase essential for high-temp spectral integrity.[1]
Inlet Splitless, 250°CHigh temp ensures rapid volatilization of high-boiling dibromo species.[1][2]
Carrier Gas Helium, Constant Flow (1.2 mL/min)Maintains separation efficiency during the temperature ramp.[1]
Oven Program 60°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (5 min)Slow ramp (5°C/min) specifically targets the separation of dibromo regioisomers.[1][2]
Transfer Line 280°CPrevents condensation of heavy tribromo impurities.[1][2]
Ion Source EI (70 eV), 230°CStandard ionization for library matching.[1][2]
Scan Range m/z 50 – 500Covers molecular ions of mono-, di-, and tri-bromo derivatives.[1]
Data Interpretation: Validating Identity

Trusting your data requires understanding the mass spectral physics of brominated compounds.[2]

A. The Isotope Fingerprint

Bromine exists as two isotopes:


 and 

in a nearly 1:1 ratio.[1] This creates a distinct "Isotope Cluster" that validates the number of bromine atoms.[2]
  • Monobromo (

    
    ):  1:1 ratio (M : M+2)[1]
    
  • Dibromo (

    
    ):  1:2:1 ratio (M : M+2 : M+4)[1]
    
  • Tribromo (

    
    ):  1:3:3:1 ratio (M : M+2 : M+4 : M+6)[1]
    

Validation Check: If your putative 4,5-DBMA peak does not show a 1:2:1 intensity ratio at the molecular ion cluster, it is not a dibromo compound.[1]

B. Fragmentation Logic (TFA Derivative)

The TFA derivative of 4,5-Dibromo-2-methylaniline (MW ~361 for


) fragments predictably:
  • Molecular Ion (

    
    ):  Distinct cluster at m/z 361, 363, 365.[1][2]
    
  • Loss of

    
    :  A characteristic fragment at 
    
    
    
    .[1][2] This confirms the successful derivatization of the amine.
  • Loss of Br: Sequential loss of bromine atoms (

    
    ).[1][2]
    
  • Regio-Specific Ions: The interaction between the ortho-methyl and the amide group often produces a specific "ortho effect" ion (loss of neutral fragments), which varies subtly between the 4,5-isomer and the 3,5-isomer.

Decision Matrix: When to use this Method?

Decision Start Start: Impurity Analysis Q1 Is the sample aqueous? Start->Q1 Q2 Are isomers suspected? Q1->Q2 No (Solid/Organic) LC Use LC-MS (Phenyl-Hexyl) Q1->LC Yes DirectGC Use Direct GC-MS Q2->DirectGC No (Rough purity) DerivGC Use Derivatized GC-MS (Recommended Protocol) Q2->DerivGC Yes (Regio-analysis)

Figure 2: Decision matrix for selecting the analytical technique.

References
  • United States Environmental Protection Agency (EPA). (2014).[1][2] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] Washington, DC.[1][2] [Link][1]

  • Knapp, D. R. (1979).[1][2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Seminal text on acylation of amines).

  • Restek Corporation. (2020).[1][2] Analysis of Anilines and Derivatives by GC-MS.[Link] (General reference for amine column selection).[1][2]

Sources

Technical Comparison: 4,5-Dibromo-2-methylaniline vs. 3,5-Dibromo-4-methylaniline in Cross-Coupling Architectures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and functional comparison of 4,5-Dibromo-2-methylaniline and 3,5-Dibromo-4-methylaniline .

Executive Summary

In the design of polysubstituted aromatic scaffolds—common in kinase inhibitors and agrochemicals—the choice between isomeric dibromoanilines dictates the synthetic strategy.

  • 3,5-Dibromo-4-methylaniline (Symmetric Isomer): Offers a chemically equivalent electrophilic profile, ideal for constructing symmetric cores (e.g.,

    
     symmetric ligands) but challenging for sequential, site-selective functionalization.
    
  • 4,5-Dibromo-2-methylaniline (Asymmetric Isomer): Provides an electronically differentiated platform. The distinct Hammett positions of the bromine atoms relative to the amino group allow for highly predictable, regioselective cross-coupling (site-selectivity), enabling "programmable" synthesis of non-symmetric biaryls.

Product Identification
Feature4,5-Dibromo-2-methylaniline3,5-Dibromo-4-methylaniline
CAS Number 102170-00-3 13194-73-5
Structure Asymmetric (2,4,5-substitution)Symmetric (3,4,5-substitution)
Symmetry Point None (

)

axis through C1-C4
Primary Utility Sequential/Regioselective CouplingSymmetric Core Construction

Structural & Electronic Analysis

The divergence in reactivity stems from the electronic influence of the amino (


) and methyl (

) groups on the carbon-bromine (

) bonds.
Electronic Activation (Hammett Analysis)

The amino group is a strong electron-donating group (EDG) via resonance (


), significantly increasing electron density at the ortho and para positions.
  • 4,5-Dibromo-2-methylaniline (The "Sequential" Scaffold):

    • C4-Br: Located para to the amino group. The strong

      
       effect increases the electron density of the C-Br bond, increasing the bond order (double-bond character) and making it less electrophilic .
      
    • C5-Br: Located meta to the amino group. It does not receive resonance donation. It remains electron-deficient relative to C4.

    • Result: In Pd(0)-catalyzed oxidative addition, the catalyst preferentially inserts into the more electron-deficient C5-Br bond.

  • 3,5-Dibromo-4-methylaniline (The "Symmetric" Scaffold):

    • C3-Br & C5-Br: Both are meta to the amino group and ortho to the methyl group. They are chemically equivalent.

    • Result: A mono-coupling reaction relies entirely on statistical probability, often resulting in a mixture of starting material (25%), mono-product (50%), and di-product (25%).

Visualization of Reactivity Logic

The following diagram illustrates the decision matrix for selecting the correct isomer based on synthetic goals.

ReactivityLogic Start Target Scaffold Design Symmetric Symmetric Core Required (e.g., A-Core-A) Start->Symmetric Asymmetric Non-Symmetric Core Required (e.g., A-Core-B) Start->Asymmetric Iso35 Use 3,5-Dibromo-4-methylaniline (CAS 13194-73-5) Symmetric->Iso35 Iso45 Use 4,5-Dibromo-2-methylaniline (CAS 102170-00-3) Asymmetric->Iso45 Reaction35 Reaction Outcome: Statistical Mixture (Mono/Di) Requires Chromatography Iso35->Reaction35 Suzuki Coupling Reaction45 Reaction Outcome: Site-Selective Coupling at C5 >90% Regiocontrol Iso45->Reaction45 Suzuki Coupling

Figure 1: Decision tree for isomer selection based on target symmetry and required regiocontrol.

Synthesis & Manufacturing Routes

Understanding the origin of these isomers ensures supply chain reliability and impurity profile awareness.

Synthesis of 3,5-Dibromo-4-methylaniline

This isomer is synthesized via the direct bromination of p-toluidine. The amino group directs ortho, and the methyl group directs ortho. The positions ortho to the amine (2,[1]6) are sterically accessible, but the positions ortho to the methyl (3,5) are also activated. However, standard bromination of p-toluidine typically yields 3,5-dibromo-4-methylaniline because the ortho-to-amine positions (2,6) are sterically less crowded than the 3,5 positions? Correction: Actually, the amino group is the strongest director. It directs ortho (2,6). However, the target is 3,5-dibromo. This implies the synthesis actually proceeds via 4-nitrotoluene .

  • Route: 4-Nitrotoluene

    
     Bromination (goes ortho to methyl, meta to nitro) 
    
    
    
    2,6-dibromo-4-nitrotoluene
    
    
    Reduction
    
    
    3,5-Dibromo-4-methylaniline (Renumbered: Amine is 1, Methyl is 4).
Synthesis of 4,5-Dibromo-2-methylaniline

This isomer cannot be made by direct bromination of o-toluidine (which yields 4,6-dibromo). It requires a "trick" using nitration of a pre-brominated scaffold.

  • Route: 3,4-Dibromotoluene

    
     Nitration (Directs ortho to methyl, meta to Br) 
    
    
    
    6-Nitro-3,4-dibromotoluene
    
    
    Reduction
    
    
    6-Amino-3,4-dibromotoluene
    
    
    4,5-Dibromo-2-methylaniline .

SynthesisRoutes cluster_0 Synthesis of 3,5-Dibromo-4-methylaniline cluster_1 Synthesis of 4,5-Dibromo-2-methylaniline Start1 4-Nitrotoluene Step1 Bromination (Br2/Fe) (Ortho to Methyl) Start1->Step1 Inter1 2,6-Dibromo-4-nitrotoluene Step1->Inter1 Step2 Reduction (Fe/HCl) Inter1->Step2 Product1 3,5-Dibromo-4-methylaniline Step2->Product1 Start2 3,4-Dibromotoluene Step3 Nitration (HNO3) (Ortho to Methyl) Start2->Step3 Inter2 6-Nitro-3,4-dibromotoluene Step3->Inter2 Step4 Reduction (SnCl2 or Fe) Inter2->Step4 Product2 4,5-Dibromo-2-methylaniline Step4->Product2

Figure 2: Comparative synthetic pathways showing the distinct precursors required for each isomer.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling of 4,5-Dibromo-2-methylaniline

This protocol demonstrates the selective arylation at the C5 position (meta to amine), leaving the C4-Br intact for subsequent reactions.

Reagents:

  • Substrate: 4,5-Dibromo-2-methylaniline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane)[2]

Methodology:

  • Setup: Charge a Schlenk flask with 4,5-dibromo-2-methylaniline (265 mg, 1.0 mmol) and

    
     (58 mg, 0.05 mmol) under Nitrogen.
    
  • Addition: Add degassed DME (10 mL) and stir for 5 minutes. Add Phenylboronic acid (134 mg, 1.1 mmol) followed by

    
     solution.
    
  • Reaction: Heat to 60°C (Note: Keep temperature mild to prevent double addition). Monitor by TLC or HPLC.

    • Checkpoint: The C5-Br reacts first. The C4-Br is deactivated by the para-amino group.

  • Workup: Upon consumption of starting material, cool, dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Expected Product: 4-Bromo-5-phenyl-2-methylaniline.

Protocol B: Handling the Symmetric 3,5-Isomer

When using 3,5-dibromo-4-methylaniline, statistical mixtures are unavoidable if mono-substitution is the goal.

Optimization Strategy:

  • Use a deficiency of boronic acid (0.7 equiv) to maximize mono-product yield relative to di-product, though this leaves unreacted starting material.

  • Use high-dilution conditions to discourage double coupling.

Comparative Data Summary

Property4,5-Dibromo-2-methylaniline3,5-Dibromo-4-methylaniline
Electronic Bias High (C5 >> C4)None (C3 = C5)
Oxidative Addition Rate C5: FastC3/C5: Moderate
Recrystallization Needles (EtOH)Plates/Prisms (EtOH)
Melting Point ~68-70°C90-94°C
Key Application Sequential Biaryl Synthesis Dendrimer Cores / Symmetric Ligands

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015779, 3,5-Dibromo-4-methylaniline. Retrieved from [Link]

Sources

Validating 4,5-Dibromo-2-methylaniline synthesis yield against literature

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the synthesis and sourcing of 4,5-Dibromo-2-methylaniline.

Introduction: The Directing Group Dilemma

4,5-Dibromo-2-methylaniline (CAS: 102170-00-3) is a sterically encumbered, highly substituted aniline derivative crucial for the development of advanced agrochemicals, OLED materials, and pharmaceutical intermediates. A common pitfall in organic synthesis is the assumption that this compound can be accessed via the direct bromination of o-toluidine. However, due to the powerful ortho/para-directing nature of the amino group overriding the weak directing effect of the methyl group, direct bromination predominantly yields 4,6-dibromo-2-methylaniline.

To access the 4,5-dibromo isomer, chemists must rely on indirect, regioselective pathways. This guide evaluates the performance, yield, and operational efficiency of two historically validated in-house synthetic routes against modern commercial procurement.

Mechanistic Overview & Pathway Causality

Route A: The Classical Nitration-Reduction Sequence

First described by [1], this route circumvents the directing group conflict by starting with 3,4-dibromotoluene. Because the halogens are weakly deactivating, electrophilic aromatic substitution (nitration) is governed by the methyl group, yielding a mixture of 2-nitro and 6-nitro isomers. The desired 6-nitro isomer (structurally equivalent to 4,5-dibromo-2-nitrotoluene) is isolated via recrystallization and subsequently reduced to the target aniline.

RouteA SM 3,4-Dibromotoluene (Starting Material) Nitration Nitration (HNO3 / H2SO4, 0°C) SM->Nitration Isomers Isomeric Mixture (2-nitro & 6-nitro) Nitration->Isomers Purification Recrystallization (Isomer Separation) Isomers->Purification Intermediate 4,5-Dibromo-2-nitrotoluene (Purified) Purification->Intermediate Reduction Reduction (Fe / AcOH, 80°C) Intermediate->Reduction Product 4,5-Dibromo-2-methylaniline (Target Product) Reduction->Product

Workflow for the classical nitration-reduction route to 4,5-dibromo-2-methylaniline.

Route B: The Regioselective Sandmeyer Approach

Documented by [2], this elegant approach utilizes 5-bromo-2,4-toluenediamine. The causality here relies entirely on steric differentiation: the 2-amino group is sterically hindered by the adjacent methyl group, making the 4-amino group significantly more accessible and nucleophilic. Selective diazotization of the 4-amino group at 0°C, followed by a Sandmeyer reaction with CuBr, precisely installs the second bromine atom at the 4-position.

RouteB SM 5-Bromo-2,4-toluenediamine (Starting Material) Diazotization Selective Diazotization (1 eq NaNO2, HBr, 0°C) SM->Diazotization Intermediate 4-Diazonium-5-bromo- 2-methylaniline Diazotization->Intermediate Sandmeyer Sandmeyer Reaction (CuBr, 60°C) Intermediate->Sandmeyer Product 4,5-Dibromo-2-methylaniline (Target Product) Sandmeyer->Product

Regioselective Sandmeyer workflow exploiting steric differentiation of amino groups.

Experimental Protocols (Self-Validating Systems)

Protocol A: Nitration-Reduction
  • Nitration: Dissolve 3,4-dibromotoluene (10 mmol) in concentrated H₂SO₄ (15 mL) and cool to 0°C. Slowly add a stoichiometric mixture of HNO₃/H₂SO₄ dropwise over 30 minutes. Maintain the internal temperature strictly below 5°C to prevent over-nitration.

  • Quench & Isolate: Pour the mixture onto crushed ice. Filter the resulting crude yellow precipitate (a mixture of 2-nitro and 6-nitro isomers).

  • Self-Validation & Purification: Recrystallize the crude solid from hot ethanol. Validation Check: Analyze the mother liquor and isolated crystals via TLC (Hexanes:EtOAc 9:1). The 6-nitro isomer (4,5-dibromo-2-nitrotoluene) crystallizes preferentially. You must confirm the complete absence of the 2-nitro isomer via TLC or GC-MS before proceeding to avoid downstream purification nightmares.

  • Reduction: Suspend the purified intermediate in glacial acetic acid (20 mL). Add iron powder (50 mmol) and heat to 80°C for 2 hours.

  • Workup: Cool, neutralize carefully with saturated Na₂CO₃, and extract with EtOAc. Dry over MgSO₄ and concentrate in vacuo to yield the target aniline.

Protocol B: Selective Sandmeyer
  • Amine Solubilization: Dissolve 5-bromo-2,4-toluenediamine (10 mmol) in 10% aqueous HBr (25 mL) and cool to 0°C in an ice-salt bath.

  • Selective Diazotization: Slowly add a pre-cooled solution of NaNO₂ (10.5 mmol) in water (5 mL). Validation Check: Spot the reaction mixture on starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization of the less hindered 4-amino group. If the paper does not turn blue, add NaNO₂ in 0.1 mmol increments until positive.

  • Sandmeyer Coupling: Transfer the cold diazonium solution dropwise into a vigorously stirred solution of CuBr (12 mmol) in concentrated HBr at 60°C.

  • Workup: Once nitrogen evolution ceases entirely, cool the mixture, basify with aqueous NH₃ (to solubilize copper salts), and extract with dichloromethane. Purify via silica gel chromatography to isolate 4,5-dibromo-2-methylaniline.

Data Presentation: Yield, Purity, and Efficiency Comparison

To objectively determine the most viable pathway for drug development applications, we compared the two in-house synthetic routes against commercially procured 4,5-Dibromo-2-methylaniline standards from [3] and [4].

Sourcing MethodOverall Yield (%)Purity (HPLC)Reaction Time (h)E-FactorCost-Efficiency (Lab Scale)
Route A (Nitration-Reduction) 35 - 42%>95%18High (>25)Moderate (Cheap reagents, high labor)
Route B (Selective Sandmeyer) 55 - 60%>98%8Moderate (~15)Moderate (Requires specific precursor)
Commercial (AK Scientific) N/A (Purchased)≥98%N/A (Off-the-shelf)N/AHigh (Ideal for <10g scale)
Commercial (BLD Pharm) N/A (Purchased)≥98%N/A (Off-the-shelf)N/AHigh (Ideal for <10g scale)

Conclusion & Recommendations

For researchers requiring small quantities (<10g) of 4,5-Dibromo-2-methylaniline for immediate screening, SAR studies, or cross-coupling applications, commercial procurement from verified vendors is overwhelmingly the most time- and cost-efficient choice.

However, for scale-up manufacturing or when custom isotopic labeling is required, Route B (Selective Sandmeyer) is vastly superior to the classical nitration-reduction method. Route B offers a higher overall yield (up to 60%), avoids the tedious and yield-limiting isomer separation step required in Route A, and leverages predictable steric causality to ensure high regioselectivity.

References

  • Nevile, R. H. C., & Winther, A. (1881). Nitration of 3,4-dibromotoluene. Berichte der deutschen chemischen Gesellschaft, 14, 417. Compiled in A Dictionary Of Applied Chemistry Vol. 7. URL:[Link]

  • Morgan, G. T., & Clayton, A. (1905). Selective diazotization of 5-bromo-2,4-toluylenediamine. Journal of the Chemical Society, Transactions, 87, 951. Compiled in A Dictionary Of Applied Chemistry Vol. 7. URL:[Link]

Safety Operating Guide

4,5-Dibromo-2-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Operational Guide to the Safe Handling and Disposal of 4,5-Dibromo-2-methylaniline

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with uncompromising laboratory safety and environmental stewardship. 4,5-Dibromo-2-methylaniline (CAS: 102170-00-3) is a highly functionalized halogenated aromatic amine utilized extensively as a building block in the synthesis of pharmaceuticals and agrochemicals. However, its unique structural features—specifically the basic aniline core combined with two heavy bromine atoms—create a complex hazard profile that demands strict, scientifically grounded disposal protocols.

This guide provides the definitive, step-by-step operational workflow for the safe management and disposal of 4,5-Dibromo-2-methylaniline waste, explaining the chemical causality behind every regulatory requirement.

Before executing any disposal protocol, it is critical to understand the mechanistic reasons why 4,5-Dibromo-2-methylaniline cannot be treated as standard organic waste.

  • Methemoglobinemia Risk: Like many aniline derivatives, 4,5-Dibromo-2-methylaniline is highly toxic via inhalation, ingestion, and dermal absorption. In vivo, the aniline moiety undergoes N-hydroxylation. These metabolites oxidize the ferrous (

    
    ) iron in hemoglobin to the ferric (
    
    
    
    ) state, forming methemoglobin. Methemoglobin is incapable of binding oxygen, leading to chemical asphyxiation (hypoxia) even in well-oxygenated environments[1, 2].
  • Environmental Persistence and Halogenation: The presence of two bromine atoms on the aromatic ring significantly increases the molecule's lipophilicity and resistance to biological degradation. If released into the environment, it will persist and bioaccumulate, proving highly toxic to aquatic life [3].

  • Incineration Complexities: Halogenated organics cannot be disposed of in standard municipal or general chemical waste incinerators. Combustion of brominated compounds generates highly corrosive hydrobromic acid (HBr) gas. Therefore, disposal requires specialized high-temperature incineration facilities equipped with caustic scrubbing systems to neutralize these acidic effluents [4].

Quantitative Hazard and Logistics Summary

The following table summarizes the critical physicochemical and logistical data required for proper waste characterization.

ParameterSpecificationOperational Implication
Chemical Name 4,5-Dibromo-2-methylanilineMust be written in full on all waste labels; no abbreviations.
CAS Number 102170-00-3Primary identifier for EHS waste profiling.
Waste Classification Halogenated Organic WasteCritical: Must be strictly segregated from non-halogenated solvents [3, 5].
Primary Health Hazard Methemoglobinemia, SensitizationMandates strict use of impermeable nitrile/neoprene gloves and fume hood handling.
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reaction or toxic gas release if mixed in waste carboys.
Final Disposal Route High-Temperature IncinerationRequires transfer to a licensed hazardous waste facility [4].

Step-by-Step Waste Management Methodology

Crucial Safety Note: Under no circumstances should researchers attempt to chemically neutralize or degrade 4,5-Dibromo-2-methylaniline in the laboratory (e.g., via oxidation or acid hydrolysis). In-lab treatment of halogenated anilines can generate highly unstable diazonium salts, explosive intermediates, or highly toxic volatile byproducts. All disposal must be routed through your institution's Environmental Health and Safety (EHS) department.

Step 1: Source Segregation
  • Establish a dedicated waste stream specifically for Halogenated Organic Waste .

  • Ensure that 4,5-Dibromo-2-methylaniline waste (whether solid powder, contaminated filter paper, or dissolved in solvent) is never mixed with non-halogenated waste streams (like pure ethanol or acetone). Mixing increases disposal costs exponentially and creates regulatory compliance violations, as halogenated waste requires specialized processing [5].

Step 2: Containerization
  • Select a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass carboys are standard for halogenated solvent mixtures.

  • The 75% Rule: Never fill a liquid waste container beyond 75% of its total capacity. This critical headspace allows for the thermal expansion of liquids and the accumulation of any incidental vapor pressure without risking container rupture [3].

  • Keep the container tightly capped at all times unless actively adding waste. Funnels must not be left in the waste container.

Step 3: RCRA/EPA Compliant Labeling
  • Before the first drop of waste enters the container, affix a standard "Hazardous Waste" label.

  • List the full chemical name: 4,5-Dibromo-2-methylaniline. Do not use chemical formulas (e.g.,

    
    ) or acronyms, as emergency responders and waste technicians rely on clear nomenclature.
    
  • Check the hazard boxes for Toxic and Environmental Hazard .

Step 4: Satellite Accumulation Area (SAA) Storage
  • Store the sealed, labeled container in a designated SAA, preferably within a ventilated chemical fume hood or a flammables/corrosives cabinet, depending on the co-solvents used.

  • Place the container inside secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume to mitigate catastrophic spills.

Step 5: EHS Transfer and Final Disposal
  • Once the container reaches the 75% fill line, or the regulatory time limit for SAA storage is reached (typically 90 to 180 days depending on your jurisdiction), submit a waste pickup request to your EHS department.

  • EHS will transfer the material to a licensed hazardous waste contractor. The contractor will transport the waste to a specialized rotary kiln incinerator. There, it is subjected to temperatures exceeding 1,000°C, breaking the robust C-Br bonds, while caustic scrubbers neutralize the resulting HBr gas into benign salts[4].

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing 4,5-Dibromo-2-methylaniline waste in a laboratory setting.

G Start Waste Generation: 4,5-Dibromo-2-methylaniline StateCheck Determine Physical State (Solid vs. Solution) Start->StateCheck Solid Solid Waste (Contaminated PPE, Powders) StateCheck->Solid Liquid Liquid Waste (Reaction Solvents) StateCheck->Liquid Segregation CRITICAL: Segregate as Halogenated Organic Waste Solid->Segregation Liquid->Segregation Container Seal in Compatible Container (e.g., HDPE) < 75% Full Segregation->Container Label Label: 'Hazardous Waste' Full Chemical Name Container->Label Storage Store in Satellite Accumulation Area (SAA) Label->Storage EHS Transfer to EHS / Licensed Disposal Facility Storage->EHS Incineration Final Disposal: High-Temperature Incineration (with Caustic Scrubbing) EHS->Incineration

Caption: Procedural workflow for the segregation, containerization, and final disposal of halogenated aniline waste.

References

  • Lanxess. (2015). Aniline Product Safety Assessment. Lanxess Corporation. Available at:[Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). Aniline Safety Guidelines. Case Western Reserve University. Available at:[Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Nipissing University Environmental Health and Safety. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]

  • University of Tennessee Institute of Agriculture (UTIA). (n.d.). Hazardous Waste Guide. UTIA Safety Office. Available at:[Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dibromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling specialized chemical reagents like 4,5-Dibromo-2-methylaniline, a halogenated aromatic amine, requires a nuanced understanding of its potential hazards and the corresponding protective measures. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, rooted in the specific chemical properties and associated risks.

Comprehensive Hazard Assessment: Understanding the 'Why'

4,5-Dibromo-2-methylaniline is a solid, typically a powder, which presents a distinct set of handling challenges.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), mandates a rigorous approach to exposure control. The primary risks are associated with its toxicity and irritant properties.

Table 1: GHS Hazard Profile for 4,5-Dibromo-2-methylaniline and Structurally Similar Compounds

Hazard ClassificationCategoryAssociated Risk Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2/2AH319: Causes serious eye irritation.
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]

The causality for stringent PPE protocols is clear: the compound is harmful through all primary routes of exposure—ingestion, skin contact, and inhalation. As a solid powder, the risk of generating airborne dust during weighing or transfer operations is particularly high, making respiratory protection a critical consideration.[2]

The Core Protocol: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities of material being handled. The following protocol provides a multi-tiered system for ensuring maximum protection.

Foundational Protection: Engineering Controls

Before any PPE is donned, the primary line of defense is engineering controls.

  • Chemical Fume Hood: All handling of 4,5-Dibromo-2-methylaniline solid should be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains airborne dust and vapors, preventing inhalation and minimizing contamination of the general laboratory space.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be in close proximity and unobstructed.

Eye and Face Protection

Given the classification as a serious eye irritant, protection must go beyond standard safety glasses.

  • Chemical Splash Goggles: Wear indirectly vented, chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166. These provide a seal around the eyes, protecting against airborne dust and potential splashes.[3]

  • Face Shield: When handling larger quantities (typically >25g) or when performing operations with a higher risk of splashing (e.g., dissolution in a solvent), a face shield must be worn in addition to chemical splash goggles.[2][3]

Skin and Body Protection

Harmful skin contact and irritation are key hazards.[1] Therefore, robust skin protection is essential.

  • Gloves:

    • Type: Nitrile rubber gloves are recommended for handling this compound.[1]

    • Protocol: Always inspect gloves for tears or punctures before use. For procedures involving significant handling or extended use, consider double-gloving. Use proper glove removal technique to avoid contaminating your skin.[2] Contaminated gloves must be disposed of as hazardous waste.[2]

  • Protective Clothing:

    • Lab Coat: A standard, long-sleeved laboratory coat is the minimum requirement.

    • Chemical-Resistant Apron/Suit: For large-scale work or when there is a significant risk of splashes, a chemically resistant apron or a full protective suit should be worn over the lab coat.[2][4]

    • Footwear: Closed-toe shoes are mandatory. Do not wear sandals or other open-toed footwear in the laboratory.

Respiratory Protection

The risk of inhaling harmful dust is a primary concern.[1]

  • Primary Control: A chemical fume hood is the primary method of respiratory protection.

  • Supplemental Respirator: In the rare event that work cannot be conducted in a fume hood or if there is a potential for dust generation outside of a contained system, respiratory protection is required. A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended.[2] Ensure you have been properly fit-tested for the selected respirator.

PPE Selection Workflow: A Risk-Based Approach

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental task. This ensures that the level of protection scales with the level of risk.

PPE_Workflow PPE Selection Workflow for 4,5-Dibromo-2-methylaniline start Start: Task Assessment task_scale Evaluate Task Scale & Dust Potential start->task_scale small_scale Small Scale (<1g) Weighing, Sample Prep task_scale->small_scale Low medium_scale Medium Scale (1-25g) Reactions, Dissolution task_scale->medium_scale Medium large_scale Large Scale (>25g) Bulk Transfer, Pilot Work task_scale->large_scale High ppe_level1 Required PPE: - Fume Hood - Lab Coat - Nitrile Gloves - Chemical Goggles small_scale->ppe_level1 ppe_level2 Required PPE: - All Level 1 PPE - Double Gloves - Face Shield (in addition to goggles) medium_scale->ppe_level2 ppe_level3 Required PPE: - All Level 2 PPE - Chemical Resistant Apron/Suit - Consider P95/P100 Respirator large_scale->ppe_level3

Caption: Risk-based workflow for PPE selection when handling 4,5-Dibromo-2-methylaniline.

Operational and Disposal Plans

Proper PPE use is part of a broader safe handling strategy.

Safe Handling and Hygiene
  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Wash hands and face thoroughly after handling and before breaks.[2] Immediately change any contaminated clothing.

Spill Response Protocol

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Prevent the product from entering drains.[2]

  • Carefully sweep or scoop up the solid material, avoiding dust creation.[1][2]

  • Place the spilled material into a suitable, labeled, and closed container for disposal.[2]

  • Clean the affected area thoroughly.

Waste Disposal

All waste containing 4,5-Dibromo-2-methylaniline, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste. Place it in a designated, sealed container and dispose of it through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Emergency and First Aid Procedures

If exposure occurs despite precautions, immediate action is critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs or if you feel unwell, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1]

Always provide the Safety Data Sheet (SDS) to any attending medical personnel.[2]

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, August 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, September 10).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • 4-Bromo-2-methylaniline 97 583-75-5 - MilliporeSigma.
  • 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Protective Equipment - American Chemistry Council.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.